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DOTA derivative

Cat. No.: B1139177
M. Wt: 879.1 g/mol
InChI Key: STNZNCWQNMGRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives are macrocyclic chelators critical for advanced biomedical research, primarily in the development of diagnostic and therapeutic agents . These compounds are engineered to form highly stable complexes with trivalent radiometals, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y) . The core research value of DOTA derivatives lies in their ability to be site-specifically conjugated to biological targeting vectors—including peptides, antibodies, and affibody molecules—enabling the precise delivery of radionuclides to specific cellular targets . This conjugation is often achieved efficiently and with high specificity using "click chemistry" approaches, such as maleimide-thiol or alkyne-azide reactions, which allow for the modification of unprotected biomolecules under mild conditions . A key application is in oncology research, particularly for targeting neuroendocrine tumors that overexpress somatostatin receptors. Conjugates like DOTA-TOC (edotreotide) and DOTA-TATE are well-established tools in this field . DOTA derivatives are also fundamental in magnetic resonance imaging (MRI) research as the chelating component of gadolinium-based contrast agents . The complex formation kinetics of these chelators can be optimized using water-organic solvent mixtures, allowing for efficient radiolabeling at lower temperatures, which is crucial for working with heat-sensitive targeting molecules . This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H50N4O8S4 B1139177 DOTA derivative

Properties

IUPAC Name

2-benzyl-1,4,7,10-tetrakis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H50N4O8S4/c1-34-10-18-40(19-11-34)56(48,49)44-26-27-45(57(50,51)41-20-12-35(2)13-21-41)30-31-47(59(54,55)43-24-16-37(4)17-25-43)39(32-38-8-6-5-7-9-38)33-46(29-28-44)58(52,53)42-22-14-36(3)15-23-42/h5-25,39H,26-33H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNZNCWQNMGRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(C(CN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)C)S(=O)(=O)C6=CC=C(C=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H50N4O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

879.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Dota Derivative Scaffolds

Strategies for Macrocyclic Core Functionalization

Modification of the cyclen ring itself offers a direct route to alter the steric and electronic properties of the DOTA framework. These strategies involve derivatization at either the ring's nitrogen or carbon atoms.

A common approach to functionalize DOTA involves utilizing one of the four amine nitrogens of the cyclen ring as an attachment point for a linker or biomolecule. This is typically achieved by reacting a tri-protected DOTA derivative, such as DOTA-tris-(t-Bu ester), with an amine-containing molecule. nih.gov This method allows for the site-specific introduction of DOTA onto peptides and other biomolecules. nih.gov For instance, an amine-derivatized DOTA has been employed to modify a polymeric support for use in standard Fmoc solid-phase peptide synthesis (SPPS), facilitating the conjugation of DOTA to the C-terminus of a peptide. nih.gov This approach can be limited by the potential for multiple substitutions and the need for protecting group chemistry. nih.govnih.gov

Functionalization of the carbon backbone of the DOTA macrocycle provides an alternative strategy that leaves the four coordinating pendant arms unaltered, which can be advantageous for maintaining high metal complex stability. This "C-functionalization" involves introducing a reactive group onto one of the ethylene (B1197577) bridges of the cyclen ring. researchgate.net For example, 2-(p-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (C-DOTA) is a well-known C-functionalized derivative. researchgate.net The synthesis of these derivatives can be more complex but offers the benefit of preserving the coordination environment of the metal ion. Comparing N-functionalized and C-functionalized DOTA complexes has shown differences in their elution behavior, with C-functionalized derivatives sometimes resulting in separable isomers. researchgate.net

Functionalization SiteCommon Reactive GroupsSynthetic ApproachKey Advantage
Amine Nitrogen Amine, Carboxylic AcidReaction with tri-protected DOTAVersatile for peptide conjugation
Ring Carbon Isothiocyanate, Maleimide (B117702)Multi-step synthesis involving modification of a cyclen precursorPreserves the original coordination sphere

Chemical Transformation and Diversification of Pendant Arms

Replacing one or more of the carboxylic acid arms with non-coordinating or differently coordinating groups can significantly impact the properties of the this compound. The conversion of a carboxylate to an amide is a frequent modification, often used to link the chelator to a biomolecule. nih.govresearchgate.net However, this change can slightly reduce the thermodynamic stability of the resulting metal complex. nih.gov Libraries of DOTA derivatives with chemically modified arms have been developed to screen for enhanced properties, such as improved binding to biological targets. nih.gov Another approach involves substituting a carboxylic acid with a group that does not participate in metal coordination but provides a handle for bioconjugation, such as in DOTA-GA, which features a glutamic acid side chain. nih.gov

The introduction of alternative donor groups, such as phosphinates and amides, in place of the carboxylates can fine-tune the electronic properties of the chelator and the kinetic inertness of its complexes. rsc.orgnih.govrsc.org DOTA analogues with one phosphinate or phosphonate (B1237965) pendant arm have been synthesized and studied. rsc.orgresearchgate.netresearchgate.net These modifications can influence the rate of complex formation and the structure of the resulting metal complex. rsc.orgrsc.orgresearchgate.net For example, the presence of a phosphinate pendant arm has been shown to increase the complexation rate compared to the standard carboxylate arms. researchgate.net Similarly, replacing carboxylate groups with amide or even ketone functionalities has been explored to alter the water exchange rate in lanthanide complexes. nih.gov

Pendant Arm ModificationDonor GroupEffect on Complex PropertiesExample Compound
Replacement AmideSlightly reduced thermodynamic stabilityDOTA-monoamide
Incorporation PhosphinateIncreased complexation rateH6do3aPida
Incorporation PhosphonateHigh affinity for certain metal ionsDO3AP
Incorporation KetoneSlower water exchange rateEu(DOTA-(levulonate)x(glycinate)4-x)

Bifunctional DOTA Chelator (BFCA) Synthesis

A major application of DOTA derivatives is in the creation of bifunctional chelators (BFCAs), which consist of the DOTA chelating unit, a linker, and a reactive functional group for conjugation to a biomolecule. The synthesis of BFCAs is a critical step in the development of targeted radiopharmaceuticals. rsc.orgnih.gov A common strategy involves synthesizing a this compound with a single reactive handle, allowing for site-specific conjugation. nih.gov Various functionalities, including isothiocyanates (NCS), N-hydroxysuccinimide (NHS) esters, maleimides, and groups for "click chemistry" like azides and alkynes, have been incorporated into DOTA scaffolds. nih.govresearchgate.net These BFCAs can then be coupled to targeting vectors such as peptides or antibodies. rsc.orgnih.govunirioja.es The choice of the bifunctional linker and the conjugation chemistry can impact the properties of the final conjugate. nih.govnih.gov Solid-phase synthesis methods have also been developed to streamline the production of DOTA-peptide conjugates. nih.gov

BFCA Reactive GroupTarget on BiomoleculeConjugation Chemistry
N-hydroxysuccinimide (NHS) esterPrimary amines (e.g., Lysine)Amide bond formation
Isothiocyanate (NCS)Primary amines (e.g., Lysine)Thiourea (B124793) bond formation
MaleimideThiols (e.g., Cysteine)Thioether bond formation
Azide (B81097)/AlkyneAlkyne/AzideCopper-catalyzed or strain-promoted cycloaddition ("Click Chemistry")

Design and Introduction of Orthogonal Reactive Handles

Orthogonal reactive handles are functional groups that allow for specific, high-yield chemical reactions to occur in the presence of other reactive groups without interference. The introduction of such handles onto the DOTA scaffold is a key strategy for the site-specific modification of biomolecules. researchgate.netnih.gov This approach overcomes the limitations of less specific methods, such as the acylation of lysine (B10760008) residues, which can be synthetically challenging and lack regioselectivity. researchgate.net

A variety of orthogonal reactive groups have been successfully incorporated into DOTA derivatives. These include thiols, maleimides, aminooxy, aldehyde, alkyne, and azide functionalities. nih.gov The synthesis of these derivatives often involves the modification of one of the carboxylate arms or the macrocyclic backbone of DOTA. For example, a this compound featuring a maleimide group can be synthesized for selective reaction with thiol groups, such as those found in cysteine residues of proteins. nih.gov Similarly, DOTA derivatives bearing azide or alkyne groups are prepared for use in "click chemistry" reactions. researchgate.netnih.gov

The strategic placement of these reactive handles is crucial. For instance, modifying the glutamic acid side chain of a DOTA-GA (DOTA-glutamic acid) derivative allows for chemical modifications without negatively impacting the water exchange rate of the corresponding Gadolinium(III) complex, which is a critical parameter for MRI contrast agents. nih.gov

Pre-functionalized DOTA Synthons for Conjugation

To streamline the process of conjugating DOTA to biomolecules, pre-functionalized DOTA synthons have been developed. These are DOTA molecules that already contain a reactive group, ready for coupling. This approach simplifies the synthetic workflow for researchers who may not be specialists in macrocyclic chemistry.

Commercially available synthons include those with activated esters, such as N-hydroxysuccinimide (NHS) esters (e.g., DOTA-NHS-ester), which react with primary amines on biomolecules. nih.gov Other common pre-functionalized DOTA derivatives include those with isothiocyanate groups (e.g., p-SCN-Bn-DOTA) for reaction with amines. nih.gov

More advanced synthons incorporate functionalities for bioorthogonal chemistry. For example, DOTA derivatives functionalized with a cyclooctyne (B158145) moiety have been developed for copper-free click chemistry applications. nih.gov The synthesis of these complex synthons can be challenging, but they offer significant advantages in terms of reaction specificity and biocompatibility. nih.gov

Emerging Synthetic Approaches

The field of this compound synthesis is continually advancing, with a focus on developing more efficient, specific, and biocompatible conjugation methods. Emerging approaches often leverage the principles of bioorthogonal chemistry to achieve these goals.

Click Chemistry Methodologies in this compound Synthesis

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. wikipedia.org These characteristics make them exceptionally well-suited for the synthesis of complex bioconjugates, including DOTA derivatives. nih.govnih.gov

The most widely used click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide. nih.govnih.govwikipedia.org This reaction has been successfully used to conjugate DOTA to various biomolecules, including peptides and carbohydrates. nih.gov For instance, a DOTA-C-glyco bifunctional chelating agent bearing an azido-arm was conjugated to a propargylated peptide using CuAAC. nih.gov

A significant challenge associated with CuAAC in the context of DOTA chemistry is the potential for the copper catalyst to bind to the DOTA chelator. nih.gov This can interfere with subsequent radiolabeling steps and reduce the specific activity of the final radiopharmaceutical. nih.gov Methods to remove the copper catalyst, such as precipitation with sodium sulfide, have been developed to mitigate this issue. nih.gov

To circumvent the issues associated with copper catalysis, strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful alternative. nih.govacs.orgnih.gov SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a metal catalyst. nih.govnih.gov This copper-free approach is highly advantageous for the synthesis of DOTA bioconjugates, as it eliminates the problem of catalyst interference with the chelator. nih.gov

The synthesis of DOTA-cyclooctyne conjugates has been reported, enabling the straightforward conjugation to azide-modified biomolecules. nih.gov For example, a this compound functionalized with a monofluoro-cyclooctyne was successfully conjugated to an azide-modified peptide. nih.gov SPAAC has been used to create a modular platform for PSMA-targeting ligands, demonstrating its versatility. nih.govacs.org However, the introduction of the often hydrophobic cyclooctyne group can increase the lipophilicity of the resulting conjugate, which may influence its pharmacokinetic properties. nih.govacs.org

Beyond azide-alkyne cycloadditions, other bioorthogonal ligation strategies are being explored for this compound synthesis. One of the most prominent is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). nih.govtue.nl This reaction is known for its exceptionally fast reaction kinetics. nih.gov

DOTA derivatives appended with a tetrazine motif have been designed and synthesized. researchgate.net These can then be reacted with a TCO-modified biomolecule in a highly efficient and specific manner. researchgate.net This strategy has shown promise in pretargeting applications for radioimmunoimaging and therapy. tue.nl The choice of linker between the DOTA and the tetrazine can influence the pharmacokinetic properties of the resulting probe. tue.nl

Stereoselective and Chiral this compound Synthesis

The introduction of stereogenic centers into the DOTA framework adds a significant layer of complexity to its synthesis but also offers opportunities to tailor the properties of the resulting metal complexes. The synthesis of tetra α-substituted DOTA derivatives, for instance, has been a challenge due to the need to control stereochemistry. chemrxiv.org Methodologies for creating stereochemically defined DOTA derivatives often rely on two main strategies: the use of enantiopure starting materials or the achievement of diastereoselective resolution during the synthesis or chelation process. chemrxiv.orgresearchgate.net

Historically, the synthesis of enantiomerically pure chelates like DOTMA and DOTAZA has been achieved through stereochemically controlled pathways starting from enantiopure precursors. chemrxiv.org However, the availability of suitable enantiopure building blocks can be a limiting factor. chemrxiv.orgresearchgate.net An alternative approach involves using racemic starting materials, which typically results in a mixture of racemic diastereoisomeric chelates. chemrxiv.org

Recent research has revealed that for certain derivatives, particularly those with aryl substituents at the α-position, stereochemical resolution can occur during the chelation step. chemrxiv.org This process is facilitated by the formation of an enolate intermediate stabilized by the aryl group, which can drive the reaction toward the formation of a single, thermodynamically favored homochiral diastereoisomer (either RRRR- or SSSS-). chemrxiv.org This discovery is significant as it allows for the diastereoselective synthesis of complex DOTA derivatives from achiral or racemic precursors, broadening the scope of accessible structures. chemrxiv.org

The incorporation of symmetrical chiral substituents directly onto the cyclen ring is another effective strategy. nih.govresearchgate.net This approach enhances the rigidity of the DOTA cavity, which can preorganize the chelator for metal ion binding and influence the stereochemistry of the final complex. nih.govresearchgate.net Syntheses of such chiral DOTA chelators have been developed from chiral aziridines, followed by the attachment of protected acetate (B1210297) arms. researchgate.netresearchgate.net These rigidified chiral platforms have demonstrated improved properties, such as greater kinetic inertness for their Gadolinium (Gd) complexes and faster radiolabeling kinetics with radioisotopes like Copper-64 and Lutetium-177, compared to the parent DOTA. nih.gov The enhanced rigidity helps to lock the conformation of the chelator, slowing down dechelation. researchgate.net

Table 1: Methodologies for Stereoselective and Chiral this compound Synthesis

Derivative TypeSynthetic StrategyKey FindingsReferences
α-Aryl Substituted DOTADiastereoselective resolution during chelation from achiral/racemic precursors.Formation of a stabilized enolate intermediate allows for stereochemical resolution, producing a major homochiral diastereoisomer without needing enantiopure starting materials. chemrxiv.org
Chiral Ring-Substituted DOTASynthesis from chiral aziridines followed by alkylation with protected acetate arms.Incorporating symmetrical chiral groups on the cyclen backbone enhances structural rigidity, improves kinetic inertness of Gd(III) complexes, and accelerates radiolabeling kinetics. researchgate.netnih.govresearchgate.net
Polymethylated DOTA (e.g., M4DOTA, M4DOTMA)Stereocontrolled synthesis from enantiopure amino acids (e.g., (S)-alanine).Alkyl substitution on the macrocyclic ring rigidifies the structure, affecting conformational mobility. M4DOTMA forms a highly symmetric and rigid single species with Yb3+. acs.org
α-Alkyl Substituted DOTA (e.g., DOTMA)Stereochemically controlled synthesis from enantiopure starting materials.Yields single enantiomers but is limited by the availability of the required chiral precursors. chemrxiv.org

Solid-Phase Synthesis Techniques for this compound Integration

Solid-phase synthesis (SPS), particularly solid-phase peptide synthesis (SPPS), has become an indispensable technique for the efficient and high-purity preparation of DOTA-conjugated biomolecules, such as peptides. nih.govnih.gov This methodology offers significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to use excess reagents to drive reactions to completion, and the potential for automation. nih.gov

A common strategy for integrating DOTA into a peptide sequence is to use a protected form of the chelator, most frequently DOTA-tris(t-Bu ester). nih.govmdpi.com This commercially available reagent has a free carboxylic acid group that can be coupled to a free amine on the peptide-resin, typically the N-terminus, using standard peptide coupling reagents. nih.govnih.gov The tert-butyl protecting groups are stable during the Fmoc-based SPPS cycles but can be cleaved simultaneously with the peptide from the resin using strong acids like trifluoroacetic acid (TFA). mdpi.comresearchgate.net While effective, the commercial DOTA-tris(t-Bu ester) can be expensive and may contain impurities. nih.goviaea.org

To circumvent the costs and potential impurities of pre-synthesized DOTA reagents, methods for the total solid-phase synthesis of the DOTA scaffold directly onto the resin-bound peptide have been developed. nih.goviaea.org A typical procedure involves several steps performed sequentially on the solid support:

Acylation of the peptide's N-terminal amine with an activated bromoacetic acid or chloroacetic acid. nih.goviaea.org

Reaction of the resulting bromoacetylated peptide-resin with an excess of cyclen, leading to monoalkylation. nih.goviaea.org

Alkylation of the remaining three secondary amines of the cyclen ring with tert-butyl bromoacetate (B1195939) to complete the DOTA-tris(t-Bu ester) structure. iaea.org

This on-resin approach is cost-effective and allows for the site-specific introduction of DOTA. nih.gov Research has shown that DOTA-peptides synthesized via this direct solid-phase method exhibit comparable potency and efficiency to those prepared using the commercial chelator. nih.gov

Further advancements in SPPS of DOTA-conjugates include the optimization of reaction conditions. For example, the application of ultrasonic agitation has been shown to significantly improve coupling efficiency, reduce reaction times, and decrease the required excess of expensive reagents, making the synthesis more facile and economical. acs.orgresearchgate.net These solid-phase techniques are versatile and have been successfully applied to create a wide range of DOTA-peptide conjugates for molecular imaging and therapy. nih.govnih.govnih.gov

Table 2: Comparison of Solid-Phase Synthesis Strategies for DOTA-Peptide Conjugates

StrategyDescriptionAdvantagesDisadvantagesReferences
Post-SPPS Conjugation (Solution Phase)The peptide is synthesized and cleaved from the resin first, then conjugated to an activated this compound in solution.Allows for separate optimization of peptide synthesis and conjugation.Requires purification of the final conjugate from excess chelator and side products; may require a large excess of DOTA. nih.gov
On-Resin Conjugation with Commercial DOTAA protected this compound (e.g., DOTA-tris(t-Bu ester)) is coupled to the N-terminus or an amino acid side chain of the resin-bound peptide.High purity of the final product after cleavage; simplified purification; compatible with standard Fmoc-SPPS.High cost of commercial DOTA-tris(t-Bu ester); potential for impurities in the commercial reagent. nih.govmdpi.comnih.gov
Total On-Resin DOTA SynthesisThe DOTA scaffold is constructed stepwise on the N-terminus of the resin-bound peptide starting from cyclen.Cost-effective; avoids issues with commercial reagent purity; allows for versatile, site-specific introduction of DOTA.Multi-step on-resin synthesis may lead to lower overall yields (e.g., up to 40%). nih.goviaea.org
Ultrasonic-Assisted SPPSThe use of an ultrasonic bath during coupling steps in SPPS.Improves yields, reduces coupling times, and halves the required excess of reagents, including expensive chelators.Requires specific equipment (ultrasonic bath). acs.orgresearchgate.net

Table of Mentioned Compounds

Abbreviation/NameFull Chemical Name
DOTA1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
DOTMA(R)-2-[4,7,10-tris-((R)-1-carboxyethyl)-1,4,7,10-tetraazacyclododecan-1-yl]propionic acid
DOTAZANot explicitly defined in sources
M4DOTA[(2S,5S,8S,11S)-4,7,10-tris-carboxymethyl-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid
M4DOTMA(R)-2-[(2S,5S,8S,11S)-4,7,10-tris-((R)-1-carboxyethyl)-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecan-1-yl]propionic acid
DOTA-tris(t-Bu ester)1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid-tris(tert-butyl ester)
Cyclen1,4,7,10-tetraazacyclododecane (B123705)
Fmoc9-fluorenylmethoxycarbonyl
TFATrifluoroacetic acid
tert-butyl bromoacetate2-bromoacetic acid tert-butyl ester

Coordination Chemistry of Dota Derivatives with Metal Ions

Thermodynamic Stability of Metal-DOTA Derivative Complexes

The thermodynamic stability of a metal complex refers to the extent of complex formation at equilibrium. It is a critical parameter that indicates the strength of the interaction between the metal ion and the ligand. For DOTA derivatives, high thermodynamic stability is essential to prevent the release of potentially toxic free metal ions.

The thermodynamic stability of a metal complex is quantified by its formation constant (K), often expressed in its logarithmic form (log K). A higher log K value signifies a more stable complex. These constants are typically determined through methods like pH-potentiometric titrations. acs.orgresearchgate.net For extremely stable complexes, such as those formed by DOTA derivatives where equilibrium is reached very slowly, out-of-cell techniques requiring long incubation periods may be necessary. acs.orgresearchgate.netpdx.edu

The stability constants for various metal complexes with DOTA and its derivatives have been extensively studied. For example, the Ga(DOTA)⁻ complex exhibits a high stability constant with a log K value of 26.05. acs.orgresearchgate.net The stability of complexes can vary significantly with modifications to the DOTA structure and with different metal ions.

Table 1: Thermodynamic Stability Constants (log K) for Various Metal-DOTA Derivative Complexes
LigandMetal Ionlog KReference
DOTAGa³⁺26.05 acs.orgresearchgate.net
DO3AMBuGa³⁺24.64 acs.orgresearchgate.net
DOTACu²⁺21.98 nih.gov
DO2A2MnBuCu²⁺19.85 nih.gov
DOTAGd³⁺24.57 scispace.com
1,4-DO2APAGd³⁺16.98 scispace.com
1,7-DO2APAGd³⁺16.33 scispace.com
DOTABi³⁺30.3 d-nb.info
DOTMACe³⁺20.5 pdx.edu
DOTMAEu³⁺23.5 pdx.edu

The structure of the DOTA derivative ligand has a profound impact on the stability of its metal complexes. Modifications to either the pendant arms or the macrocyclic backbone can alter the chelation properties significantly. d-nb.info

A primary factor is the nature of the donor groups on the pendant arms. Replacing the carboxylate groups of DOTA with amide functionalities generally leads to a considerable decrease in thermodynamic stability. nih.govnih.govresearchgate.net This reduction is largely attributed to the lower basicity of the amide groups compared to the carboxylates. nih.gov The stability of lanthanide(III) complexes, for instance, decreases proportionally with the number of amide groups substituting the carboxylate arms. nih.gov

The size and flexibility of the ligand scaffold also play a crucial role. For example, enlarging the scaffold of a tripodal ligand was found to decrease the stability of its Gd³⁺ complex, indicating that a more constrained and pre-organized structure can lead to higher stability. scispace.com The concept of pre-organization suggests that ligands whose conformation is already suited for metal binding will form more stable complexes. The rigidity of the macrocyclic structure of DOTA contributes to the high stability of its complexes compared to linear chelators like DTPA. psu.edu

The stability of a this compound complex is not only dependent on the ligand but also on the properties of the metal ion being chelated. Key factors include the metal ion's charge, size, and coordination preferences. solubilityofthings.com

Generally, metal ions with a higher positive charge and smaller ionic radius form more stable complexes due to stronger electrostatic interactions with the ligand's donor atoms. solubilityofthings.com For the lanthanide series of ions, the stability of DOTA complexes tends to increase as the ionic radius decreases (from La³⁺ to Lu³⁺). d-nb.info This trend is a result of the lanthanide contraction, which leads to a better "fit" of the smaller, heavier lanthanides into the DOTA cavity. scispace.comd-nb.info However, for some DOTA-amide derivatives, the highest stability is observed for mid-sized lanthanides like Eu³⁺ and Gd³⁺, suggesting an optimal size match for that specific ligand architecture. nih.gov

The "size-match" between the metal ion and the ligand's coordination cavity is a critical determinant of stability. The DOTA macrocycle is considered too large for optimal coordination with smaller ions like Ga³⁺, for which smaller macrocycles like NOTA are better suited. researchgate.net Conversely, the DOTA cavity provides an excellent size match for larger ions like Bi³⁺, resulting in exceptionally stable complexes. researchgate.net

Kinetic Inertness and Exchange Dynamics of Metal-DOTA Derivative Complexes

While thermodynamic stability describes the equilibrium state of a complex, kinetic inertness refers to the speed at which the complex dissociates. For many applications, high kinetic inertness is even more critical than high thermodynamic stability to ensure the complex remains intact under physiological conditions. scispace.com DOTA complexes are celebrated for being exceptionally inert. nih.govpsu.edu

The kinetic inertness of a complex is often characterized by its dissociation half-life (t₁/₂), which is the time required for half of the complex to dissociate under specific conditions (e.g., in acidic solution). Longer half-lives correspond to greater kinetic inertness.

Metal complexes of DOTA derivatives exhibit remarkably slow dissociation rates. For example, the Gd(DOTA)⁻ complex has an estimated dissociation half-life of 3.8 x 10⁵ hours at 37°C, highlighting its exceptional kinetic stability. psu.edu In contrast, complexes with linear ligands like Gd(DTPA)²⁻ dissociate much more rapidly. psu.edu Modifications to the DOTA structure can influence this inertness. The Ga(DOTA)⁻ complex, with a half-life of about 12.2 days at pH 0, is significantly more inert than its mono-amide derivative, Ga(DO3AMBu), which has a half-life of 2.7 days under the same conditions. acs.orgresearchgate.net Despite this difference, both complexes are considered extremely inert. acs.orgresearchgate.net

Table 2: Dissociation Half-Lives (t₁/₂) of Selected Metal-DOTA Derivative Complexes
ComplexConditionsHalf-Life (t₁/₂)Reference
Gd(DOTA)⁻37 °C3.8 x 10⁵ h psu.edu
Ga(DOTA)⁻pH 0~12.2 d acs.orgresearchgate.net
Ga(DO3AMBu)pH 0~2.7 d acs.orgresearchgate.net
Ga(DOTA)⁻pH 10~6.2 h acs.orgresearchgate.net
Ga(DO3AMBu)pH 10~0.7 h acs.orgresearchgate.net

The dissociation of metal-DOTA derivative complexes is typically very slow but can be accelerated by certain chemical species. The two most studied pathways are acid-catalyzed and metal-ion-induced dissociation.

The acid-catalyzed dissociation mechanism for Ln(DOTA)⁻ complexes generally involves a multi-step process. scispace.com It is thought to begin with the protonation of one of the pendant carboxylate oxygen atoms. nih.gov This is followed by a series of proton transfer events, ultimately leading to the protonation of a nitrogen atom within the macrocyclic ring. scispace.comnih.gov The electrostatic repulsion between the protonated ring nitrogen and the central metal ion weakens the complex, facilitating its dissociation.

Metal-ion-induced dissociation, or trans-metallation, occurs when another metal ion present in the solution displaces the original metal from the complex. For the highly rigid and inert DOTA complexes, this process is generally slow. It has been demonstrated that endogenous metal ions such as Cu²⁺ or Zn²⁺ have a minimal effect on the dissociation rates of Ln(DOTA)⁻ complexes. nih.gov This is in stark contrast to complexes with linear ligands, such as DTPA, where dissociation pathways assisted by endogenous metal ions are very efficient. psu.edu However, trans-metallation with ions like Zn²⁺ is still considered a potential mechanism for the release of metal ions from their complexes in a biological environment. pdx.edu

Water Exchange Kinetics and Mechanisms

The exchange of the inner-sphere water molecule in DOTA-metal complexes is a critical parameter, particularly for applications in magnetic resonance imaging (MRI). This process can occur through dissociative, associative, or interchange mechanisms. mdpi.com In DOTA-type complexes, the water exchange is generally understood to proceed via a dissociative pathway. nih.gov

Several factors influence the rate of water exchange (kex). The coordination geometry of the complex plays a significant role. Lanthanide complexes of DOTA and its derivatives can exist as two primary isomers: the square antiprism (SAP) and the twisted square antiprism (TSAP). nih.govpdx.edu The TSAP isomer generally exhibits significantly faster water exchange kinetics than the SAP isomer. nih.govnih.gov For instance, in GdDOTA and its methylated derivative GdDOTMA, the water exchange residence times (τM, the inverse of kex) for the SAP and TSAP isomers were found to be nearly identical between the two complexes, with τM298 values of approximately 365 ns for the SAP isomer and a much faster 52 ns for the TSAP isomer. nih.gov This difference is attributed to a slightly longer Gd–OH2 bond distance in the TSAP isomer, as observed in the crystal structure of GdDOTMA. nih.gov

Modifications to the DOTA ligand structure can also modulate water exchange rates. The introduction of steric bulk on the amide side-chains of DOTA-tetraamide derivatives has been shown to favor the formation of the TSAP isomer, which in turn accelerates water exchange. nih.gov Conversely, converting methyl groups on these bulky arms to more polar carboxyl or carboxyl ethyl esters can dramatically decrease the water exchange rate by about 50-fold. nih.gov The electronic properties of the ligand also play a role; electron-donating groups on the ligand can lead to shorter water residence lifetimes (faster exchange), while electron-withdrawing groups can lengthen them. nih.gov

The nature of the counterion in solution can also influence water exchange kinetics, particularly in DOTA-tetraamide derivatives. The exchange rates have been observed to follow the order I- > Br- > Cl-. udc.es

Structural and Conformational Analysis of DOTA-Metal Complexes

Isomerism and Stereochemical Control in Solution and Solid State

DOTA-metal complexes exhibit rich stereochemistry, primarily arising from two elements of chirality: the conformation of the 12-membered cyclen ring and the orientation of the four pendant arms. nih.govnih.gov The cyclen ring can adopt two conformations, described as (δδδδ) or (λλλλ), while the pendant arms can arrange in a clockwise (Δ) or counter-clockwise (Λ) fashion. nih.govacs.orgrsc.org

This leads to the formation of two diastereomeric pairs of enantiomers:

Square Antiprism (SAP) : This geometry arises when the helicity of the ring and the pendant arms are opposed, resulting in the Δ(λλλλ) and Λ(δδδδ) enantiomeric pair. nih.govacs.org

Twisted Square Antiprism (TSAP) : This geometry occurs when the helicities are the same, leading to the Λ(λλλλ) and Δ(δδδδ) enantiomeric pair. nih.govacs.org

In solution, these isomers are in dynamic equilibrium, and their relative populations can be influenced by the specific lanthanide ion, temperature, and the presence of substituents on the DOTA backbone. rsc.orgresearchgate.net The interconversion between SAP and TSAP isomers can happen through either the rotation of the pendant arms or the inversion of the cyclen ring. rsc.orgrsc.org The combination of both processes leads to the interconversion between the enantiomers. rsc.org

Substitution on the DOTA ligand can be used to control the preferred isomer. For example, introducing a p-nitrobenzyl substituent on the macrocyclic ring can "lock" the ring conformation. nih.gov Similarly, the tetramethylated this compound, DOTMA, shows a strong preference for the TSAP isomer across all lanthanide ions. nih.gov This stereochemical control is significant as the coordination geometry directly impacts the water exchange kinetics. nih.gov

Influence of Metal Ion Size and Electronic Configuration on Coordination Geometry

The ionic radius of the complexed metal ion is a determining factor in the resulting coordination geometry of DOTA-metal complexes. nih.govnih.govacs.org Generally, larger metal ions favor the TSAP geometry, while smaller ions tend to form the more compact SAP structure. nih.govnih.govmdpi.com This trend is clearly observed across the lanthanide series. For instance, early, larger lanthanides like La(III) and Ce(III) predominantly adopt the TSAP conformation in the solid state. nih.govmdpi.com Moving across the series, as the ionic radius contracts, there is a switch to the SAP geometry, which is observed for complexes from Pr(III) to Lu(III) (with the exception of Tm(III)). nih.gov

The electronic configuration of the metal ion also plays a role, although it is often secondary to the steric effects of the ion's size. unife.it The bonding in lanthanide-DOTA complexes is primarily electrostatic, with the geometry being largely dictated by the fit between the metal ion and the ligand's cavity. unife.itrsc.org For actinide(III) ions, which have a more complex electronic structure, the bonding is also mainly electrostatic, with some minor charge transfer contributions to the actinide 6d orbitals. nih.govresearchgate.net Theoretical studies have shown that for large actinide ions, similar to the early lanthanides, the TSAP conformer is preferred. nih.govacs.org

Chelate Ring Conformations and Macrocyclic Ring Dynamics

The 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) ring of DOTA is a flexible macrocycle that adopts a specific conformation upon complexation with a metal ion. In stable Ln(III)-DOTA complexes, the macrocycle typically adopts a acs.org ring conformation, where each of the four ethylene (B1197577) bridges is in an almost ideal gauche conformation. nih.govnih.gov This arrangement places the four nitrogen atoms in a "square" plane. nih.gov

The dynamic processes within the DOTA-metal complex include the inversion of these ethylene bridges, which constitutes the "ring flip" of the macrocycle, and the rotation of the pendant acetate (B1210297) arms. acs.orgnih.gov The inversion of the cyclen ring is a multi-step process involving the stepwise inversion of each of the four five-membered chelate rings formed upon metal coordination. rsc.orgrsc.org This ring inversion is often the rate-determining step for the interconversion between the Δ(λλλλ) and Λ(δδδδ) enantiomers of the SAP isomer. researchgate.net

The dynamics of these processes can be influenced by substitution on the ligand. For example, in [Ln(3)]- complexes, where '3' is a this compound with a p-nitrophenyl substituent on one acetate arm, the isomerization process is dominated by the inversion of the macrocyclic ring rather than the motion of the acetate arms, which is the case for the parent [Ln(DOTA)]- complexes. nih.gov This is attributed to steric hindrance from the bulky substituent. nih.gov The introduction of four chiral equatorial hydroxyl-methylene substituents on the cyclen ring has been shown to suppress the ring flipping motion. acs.org

Complexation Studies with Specific Metal Ion Categories

Lanthanide Ions (e.g., Gd(III), Eu(III), Lu(III))

DOTA and its derivatives form highly stable and kinetically inert complexes with lanthanide(III) ions, which is a key reason for their widespread use. nih.govnih.gov The thermodynamic stability of these complexes is generally very high, with log KML values for Ln(DOTMA) complexes ranging from 20.5 for Ce(III) to 23.5 for Eu(III) and Yb(III). nih.gov

Gadolinium(III): Gd(III)-DOTA complexes are of paramount interest due to their application as MRI contrast agents. The key properties are the number of inner-sphere water molecules (q) and the water exchange rate (kex). nih.gov Gd(III) complexes of DOTA and most of its derivatives are nine-coordinate, with one bound water molecule (q=1). nih.gov As discussed previously, the water exchange rate is highly dependent on the isomeric form (SAP vs. TSAP). For GdDOTMA, which preferentially adopts the TSAP geometry, the water residence lifetime (τM298) was determined to be 85 ns, which is significantly faster than that of GdDOTA, which exists as a mixture of isomers. nih.gov

Europium(III): Eu(III) complexes are often used as probes for the coordination environment due to their luminescent properties and the large hyperfine shifts they induce in NMR spectroscopy. rsc.org Luminescence lifetime measurements on Eu(III) complexes can determine the number of inner-sphere water molecules. For example, such measurements confirmed that both [Eu(L1)]3+ and [Eu(L2)]3+ (where L1 and L2 are DOTA tris- and bis-amide derivatives) possess one coordinated water molecule. NMR studies of Eu(III)-DOTA complexes have been crucial in elucidating the solution dynamics and the equilibrium between the SAP and TSAP isomers. rsc.org For instance, in Eu(III) complexes of DOTA-tetraamide ligands, the SAP isomer typically displays slower water exchange, while the TSAP isomer shows faster exchange. nih.gov

Lutetium(III): Lu(III), being one of the smallest lanthanide ions, typically forms complexes with a SAP geometry. nih.gov The crystal structure of Na[Lu(DOTA)(H2O)] shows that the Lu3+ ion is nine-coordinate, with the four nitrogen atoms of the macrocycle and four oxygen atoms from the carboxylate groups forming a coordination sphere capped by a water molecule. unife.it Due to the lanthanide contraction, the fit between the Lu(III) ion and the DOTA cavity is tighter compared to earlier lanthanides. X-ray diffraction studies have revealed that the metal ion does not sit perfectly within the macrocyclic cavity but is rather "capped" by the ligand, with the pendant arms wrapping around to bind the metal in a square antiprismatic geometry. unife.it NMR studies on Lu(III) complexes have been used to investigate the enantiomerization process, with the inversion of the cyclen ring being identified as the rate-determining step. researchgate.net

Radiometals for Diagnostic Applications (e.g., Ga(III), In(III), Cu(II))

DOTA derivatives are widely used to chelate trivalent radiometals for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov The choice of radiometal is often part of a "theranostic pair," where a diagnostic radionuclide is matched with a therapeutic radionuclide of the same element or a different element with similar coordination chemistry. nih.govopenmedscience.com

Gallium(III): Gallium-68 (⁶⁸Ga) is a prominent positron-emitting radionuclide used in PET imaging. openmedscience.com While DOTA can chelate Ga(III), it is not considered the optimal chelator for this small, hard metal ion. nih.gov The complexation of Ga(III) with DOTA derivatives typically requires heating at acidic pH (pH 3-5) to achieve efficient radiolabeling. nih.govresearchgate.net The resulting Ga-DOTA complex often adopts a pseudo-octahedral geometry where the metal ion is coordinated to the four nitrogen atoms and two trans-located carboxylate groups. researchgate.net The stability of the Ga-DOTA complex is critical, as dissociation in vivo can lead to the accumulation of free ⁶⁸Ga in non-target tissues. osti.gov Research has shown that derivatives like benzyl-DOTA can form isomers with varying stability, with one isomer exhibiting higher stability than standard DO3A-conjugated complexes. osti.gov However, other chelators like NOTA and TRAP have demonstrated superior ⁶⁸Ga binding properties compared to DOTA. nih.gov

Copper(II): Copper-64 (⁶⁴Cu) is a versatile radionuclide with a 12.7-hour half-life that enables both PET imaging and radiotherapy. nih.gov DOTA is a popular chelator for Cu(II), forming complexes with rapid kinetics and good thermodynamic stability. nih.gov The Cu(II) ion in a DOTA complex typically forms a distorted octahedral structure, coordinated to all four nitrogen atoms of the macrocycle and two trans-located carboxylate groups. nih.gov Despite its widespread use, some studies have noted that ⁶⁴Cu-DOTA complexes can exhibit relatively low in vivo stability, leading to potential demetallation. rsc.org To address this, DOTA derivatives with pyridyl moieties (DOTA-xPy) have been developed, showing significantly increased ⁶⁴Cu labeling yields at room temperature and good serum stability. researchgate.net

Coordination Chemistry of DOTA Derivatives with Diagnostic Radiometals
RadiometalTypical Coordination GeometryKey Research Findings
Gallium(III)Pseudo-octahedral (N₄O₂)Labeling requires heating (90°C) and acidic pH (3-5). nih.govresearchgate.net DOTA is considered suboptimal; other chelators like NOTA and TRAP show superior binding. nih.gov Benzyl-DOTA derivatives can form more stable isomers. osti.gov
Indium(III)7 or 8 coordinate (often with H₂O)Forms stable and inert complexes. nih.govrsc.org Coordination geometry is sensitive to the presence of a water molecule, which can weaken In-N bonds. osti.govacs.org Structural modifications can enhance metabolic stability. mdpi.comthno.org
Copper(II)Distorted Octahedral (N₄O₂)Complexation is rapid with good thermodynamic stability (Log K ≈ 20-28). nih.gov Some in vivo instability has been reported. rsc.org Pyridyl-containing DOTA derivatives improve labeling efficiency and stability. researchgate.net

Radiometals for Therapeutic Applications (e.g., Y(III), Ac(III), Bi(III))

The chelation of particle-emitting radiometals by DOTA derivatives is central to targeted radionuclide therapy (TRT). The high stability of these complexes is paramount to ensure the radiometal remains localized at the target site and to prevent toxicity from accumulation in non-target organs.

Yttrium(III): Yttrium-90 (⁹⁰Y) is a pure beta-emitter widely used in radiotherapy. acs.org Due to its chemical similarity and ionic radius (90.0 pm) being close to that of Gadolinium(III) (93.8 pm), its coordination chemistry with DOTA has been extensively studied. rsc.org The Y(III)-DOTA complex is an 8-coordinate complex involving the four nitrogen and four oxygen atoms of the ligand, and it is known to be highly stable and kinetically inert. acs.orgresearchgate.net Quantum chemistry studies suggest a multi-step complexation process, starting with coordination to the carboxylate oxygens, followed by a rate-determining proton transfer that allows the Y³⁺ ion to move into the macrocyclic cage to form the final, stable octadentate complex. researchgate.net

Actinium(III): Actinium-225 (²²⁵Ac) is a potent alpha-emitter, often called an "atomic nanogenerator" due to its decay chain that releases four alpha particles. nih.gov DOTA is the current "gold standard" chelator for ²²⁵Ac in numerous preclinical and clinical studies. nih.govnih.gov However, the chelation is not ideal. Ac(III) is the largest trivalent cation, and the thermodynamic stability of DOTA complexes is inversely related to the ionic radius of the metal ion. nih.gov Consequently, the Ac(III)-DOTA complex is less stable than those with smaller lanthanides. snmjournals.orgnih.gov Radiolabeling often requires heating (e.g., 55-95°C), which can be detrimental to sensitive biomolecules like antibodies, sometimes necessitating a two-step labeling procedure. nih.govpublish.csiro.auwpmucdn.com Despite these challenges, the [²²⁵Ac]Ac-DOTA complex has shown sufficient in vivo stability for therapeutic applications. rsc.orgnih.gov

Bismuth(III): Bismuth-213 (²¹³Bi) is another alpha-emitter used in targeted therapy. nih.gov DOTA forms a thermodynamically stable complex with Bi(III) (logKML = 30.3), where the ion adopts a square antiprism geometry. nih.govpreprints.org Despite this stability, DOTA has drawbacks as a ²¹³Bi chelator, including the need for high temperatures (95°C) and relatively high ligand concentrations for efficient labeling. researchgate.netnih.gov The in vivo stability of ²¹³Bi-DOTA complexes has been reported to be lower than that of its phosphorus-containing analogues like DOTP, with studies showing some dissociation in human plasma. nih.govsnmjournals.org This highlights an area for improvement in chelator design for ²¹³Bi.

Coordination Chemistry of DOTA Derivatives with Therapeutic Radiometals
RadiometalTypical Coordination GeometryKey Research Findings
Yttrium(III)8-coordinate (N₄O₄)Forms highly stable and kinetically inert complexes. acs.orgresearchgate.net Complexation involves a multi-step process with a rate-limiting proton transfer. researchgate.net
Actinium(III)Assumed 8- or 9-coordinateDOTA is the clinical standard but is suboptimal due to the large ionic radius of Ac(III), leading to lower stability compared to smaller ions. nih.govnih.gov Labeling requires heating (55-95°C). nih.govpublish.csiro.au
Bismuth(III)Square antiprismForms a thermodynamically stable complex (logKML = 30.3). nih.govpreprints.org Labeling requires high temperatures and high ligand concentrations. researchgate.netnih.gov Shows less in vitro stability in plasma compared to phosphorus-containing analogues. nih.gov

Coordination with Transition Metals and Other Metal Ions

The versatility of DOTA extends to its ability to chelate a variety of other metal ions, including non-radioactive transition metals and lanthanides, which is relevant for both imaging applications and understanding potential interferences during radiolabeling.

Lanthanides: DOTA is famously used to chelate lanthanide(III) ions. mdpi.com The most well-known example is the Gadolinium(III)-DOTA complex (Gadoterate), a widely used contrast agent for Magnetic Resonance Imaging (MRI). rsc.org The coordination chemistry is similar to that of Y(III), forming stable, 9-coordinate complexes with a water molecule occupying the ninth position, which is crucial for its function as a contrast agent. acs.orgnih.gov Other lanthanides such as Europium(III) and Ytterbium(III) are also chelated by DOTA derivatives for applications like Paramagnetic Chemical Exchange Saturation Transfer (PARACEST) imaging. nih.govrsc.org The specific lanthanide ion influences the geometry and water exchange kinetics of the complex. mdpi.comnih.gov

Advanced Bioconjugation Strategies for Dota Derivatives

Covalent Coupling to Peptides and Proteins

The conjugation of DOTA to peptides and proteins is fundamental for creating targeted agents. The choice of strategy depends on the available functional groups on the biomolecule and the desired properties of the final conjugate.

Amide bond formation is one of the most common methods for conjugating DOTA derivatives to peptides and proteins. This strategy targets primary amine groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain. researchgate.netgoogle.com

The process typically involves a DOTA derivative where one of the four carboxylate arms is activated for reaction. A widely used precursor is DOTA-tris(t-Bu ester) , which has one free carboxylic acid available for coupling while the other three are protected as tert-butyl esters to prevent side reactions. chempep.comnih.gov This free carboxyl group is activated in situ using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS). chempep.comsnmjournals.orgmdpi.com Other potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also frequently employed, particularly in solid-phase peptide synthesis (SPPS). chempep.comnih.gov

Alternatively, a pre-activated this compound, such as DOTA-NHS ester , can be synthesized and isolated before being reacted with the biomolecule in a separate step. snmjournals.org This approach is useful for conjugating DOTA to purified proteins in solution. The reaction is typically performed in a buffer at a slightly basic pH (around 8.5-9.0) to ensure the target amine groups are deprotonated and nucleophilic. researchgate.net

Solid-phase peptide synthesis (SPPS) offers a streamlined approach where the DOTA moiety is coupled to the peptide while it is still attached to the resin support. nih.govnih.gov This allows for precise, site-specific placement of the DOTA chelator, often at the N-terminus of the peptide chain, by reacting the free N-terminal amine with an activated this compound after the peptide sequence has been assembled. google.comnih.gov

While amide bond formation is robust, it can lead to a heterogeneous mixture of products when multiple lysine residues are present on a protein surface. researchgate.net Site-specific ligation strategies have been developed to overcome this by targeting unique functional groups, yielding a homogenous product with a precisely controlled number and location of DOTA molecules.

Cysteine Ligation : This is a popular site-specific strategy that utilizes the unique reactivity of the thiol group (-SH) on cysteine residues. DOTA derivatives functionalized with a maleimide (B117702) group, such as DOTA-maleimide , react specifically with thiols via a Michael addition reaction to form a stable thioether bond. acs.orgsnmjournals.org This method requires the target protein to have an available cysteine residue, which can be introduced at a specific site using recombinant DNA technology if not naturally present. acs.org Another thiol-reactive group used is vinyl sulfone. nih.gov

Lysine Ligation : Beyond standard amide coupling, more specific lysine-targeted methods exist. For instance, kinetically controlled conjugation can be achieved by using substoichiometric amounts of an activated DOTA ester at a slightly basic pH, which can favor modification of the most reactive or accessible lysine residues. researchgate.net Another approach involves using isothiocyanate-functionalized DOTA, such as p-SCN-Bn-DOTA , which reacts with primary amines to form a stable thiourea (B124793) linkage. researchgate.netresearchgate.net

N-terminal and C-terminal Ligation : As mentioned, SPPS is a powerful tool for site-specific N-terminal conjugation. nih.gov C-terminal modification is less common but can be achieved using specialized synthetic approaches, for example, by developing an amine-derivatized DOTA that can be coupled to the C-terminal carboxylate of a peptide. nih.gov

Click Chemistry : This suite of reactions provides a highly efficient and bioorthogonal method for conjugation. The most common form is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). However, the copper catalyst can interfere with the DOTA chelator. nih.gov To circumvent this, strain-promoted azide-alkyne cycloaddition (SPAAC), or "copper-free" click chemistry, has been developed. nih.govrsc.org In this method, a this compound functionalized with a strained cyclooctyne (B158145) can react spontaneously with a biomolecule containing an azide (B81097) group, which can be introduced site-specifically. nih.gov Other emerging click reactions for bioconjugation include the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained dienophile. nih.gov

The table below summarizes various DOTA derivatives and their corresponding site-specific ligation strategies.

Table 1: DOTA Derivatives for Site-Specific Ligation
This compound Reactive Group Target Residue/Group Resulting Linkage
DOTA-NHS ester N-hydroxysuccinimide ester Lysine, N-terminus Amide
p-SCN-Bn-DOTA Isothiocyanate Lysine, N-terminus Thiourea
DOTA-maleimide Maleimide Cysteine Thioether
DOTA-vinyl sulfone Vinyl sulfone Cysteine Thioether
DOTA-cyclooctyne Strained Alkyne Azide-modified residue Triazole
DOTA-tetrazine Tetrazine Strained Alkene/Alkyne Dihydropyridazine

Conjugation to Antibodies and Antibody Fragments

The conjugation of DOTA to monoclonal antibodies (mAbs) and their fragments (e.g., F(ab')₂, diabodies, Affibody molecules) is crucial for radioimmunotherapy and radioimmunoscintigraphy. nih.gov The primary challenge is to attach the chelator without compromising the antibody's immunoreactivity (its ability to bind its target antigen). nih.gov

Lysine conjugation via DOTA-NHS or p-SCN-Bn-DOTA is a common method, but since antibodies have numerous surface-accessible lysine residues (around 80-100), this typically results in a heterogeneous mixture of conjugates with varying numbers of DOTA molecules attached. researchgate.netresearchgate.netnih.gov This heterogeneity can impact the product's pharmacokinetics and efficacy. nih.govnih.gov

Site-specific strategies are therefore highly advantageous. Introducing a single cysteine residue at a specific location on an antibody fragment (e.g., a Cys-diabody or an Affibody molecule) allows for precise conjugation with a thiol-reactive this compound, such as DOTA-maleimide, yielding a homogenous product with a well-defined chelator-to-antibody ratio (CAR). acs.orgsnmjournals.org Enzymatic methods, using enzymes like transglutaminase or sortase, also enable site-specific conjugation under mild, physiological conditions, preserving the antibody's structure and function. mdpi.com

The number of DOTA molecules conjugated per antibody (the CAR) is a critical parameter. A higher CAR can increase the specific radioactivity but may also alter the antibody's properties, such as its charge and hydrodynamic radius, potentially leading to decreased immunoactivity and increased uptake by non-target organs like the liver and spleen. nih.govnih.gov Therefore, optimizing the CAR is essential for maximizing therapeutic or diagnostic efficacy. nih.gov

Attachment to Oligonucleotides and Nucleic Acids

DOTA can be conjugated to oligonucleotides, such as DNA or RNA aptamers, to create targeted imaging or therapeutic agents. snmjournals.orgbiosyn.com The standard method involves synthesizing an oligonucleotide with a reactive functional group, typically a primary amine, at either the 5' or 3' terminus. mdpi.com

This amine-modified oligonucleotide is then reacted with an activated this compound, most commonly DOTA-NHS ester or its water-soluble variant, DOTA-sulfo-NHS ester . snmjournals.orgmdpi.com The reaction is performed in a suitable buffer (e.g., carbonate or phosphate (B84403) buffer at pH ~9) to facilitate the nucleophilic attack of the amine on the activated ester, forming a stable amide bond. snmjournals.orgmdpi.com Following the conjugation reaction, the DOTA-oligonucleotide conjugate must be purified, typically using dual high-performance liquid chromatography (HPLC), to remove unconjugated starting materials and side products. biosyn.combiosyn.com This ensures the final product is of high purity for subsequent radiolabeling and biological applications. biosyn.com

Functionalization of Nanomaterials and Polymeric Carriers

DOTA derivatives are frequently used to functionalize the surface of nanomaterials and polymeric carriers, enabling them to be radiolabeled for in vivo imaging or therapy. researchgate.net This strategy combines the unique physical properties of the nanomaterial (e.g., optical properties of upconverting nanoparticles, long circulation of PEGylated carriers) with the imaging or therapeutic capabilities of a chelated radionuclide. mdpi.comscielo.br

The conjugation process often relies on the presence of reactive functional groups on the nanoparticle surface. For example, nanoparticles synthesized with a surface coating of primary amine groups can be readily functionalized by reacting them with DOTA-NHS ester . mdpi.com This chelator-mediated approach is a classical and versatile way to attach DOTA covalently to the nanoparticle surface. mdpi.com

For instance, gold nanoparticles (AuNPs) have been functionalized with DOTA for applications in nanomedicine. nih.govnih.gov Similarly, upconverting nanoparticles (UCNPs) have been surface-modified with amine groups, which then react with DOTA-NHS to allow for subsequent radiolabeling with positron-emitting radionuclides for PET imaging. mdpi.com Dendritic polymers have also been used to functionalize nanomaterial surfaces, providing a scaffold to attach multiple DOTA molecules and enhance signal or therapeutic payload. scielo.br

Evaluation of Bioconjugation Efficiency and Integrity

After conjugation, a thorough evaluation is essential to confirm the success of the reaction and the integrity of the final bioconjugate. This involves a suite of analytical techniques to characterize the product. nih.govj-morphology.com

Determination of Conjugation Ratio : The ratio of DOTA molecules per biomolecule (e.g., the CAR for antibodies) is a critical quality attribute. Mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), is the gold standard for this measurement. researchgate.netsnmjournals.org By analyzing the mass of the intact or deglycosylated conjugate, the number of attached DOTA molecules can be precisely determined, revealing the distribution of different species in the final product. researchgate.net Colorimetric assays, such as the arsenazo III assay for DOTA, provide a simpler, nonradioactive method to estimate the average CAR. snmjournals.org

Purity and Integrity Analysis : High-performance liquid chromatography (HPLC) is indispensable for purifying the DOTA-conjugate and assessing its purity. nih.govnih.gov Size-exclusion chromatography (SEC) is used to check for aggregation, while reverse-phase HPLC (RP-HPLC) separates the conjugate from unreacted starting materials. snmjournals.orgnih.gov SDS-PAGE can also be used to visualize the increase in molecular weight after conjugation. acs.org

Stability and Functional Integrity : It is crucial to verify that the bioconjugate remains stable and functional. The stability of the conjugate can be tested in vitro by incubation in serum or in the presence of a competing chelator like DTPA to ensure the radiometal is not released. researchgate.net The biological activity of the biomolecule must also be confirmed. For antibodies, this involves immunoassays (e.g., ELISA or flow cytometry) to ensure that the conjugation process has not diminished its binding affinity for its target antigen. researchgate.netnih.gov Finally, radiolabeling efficiency tests are performed to confirm that the conjugated DOTA moiety can still effectively chelate the desired radionuclide. acs.org

The table below outlines common analytical methods for evaluating DOTA bioconjugates.

Table 2: Analytical Methods for DOTA Bioconjugate Evaluation
Analytical Method Purpose Key Findings
Mass Spectrometry (LC-MS) Determine conjugation ratio (CAR) Provides exact mass and distribution of DOTA-conjugated species. researchgate.netsnmjournals.org
HPLC (RP-HPLC, SEC) Assess purity and aggregation Confirms purity of the conjugate and detects potential aggregates. nih.govnih.gov
Colorimetric Assays Quantify DOTA concentration Rapidly estimates average CAR without radioactivity. snmjournals.org
SDS-PAGE Confirm covalent attachment Shows a shift in molecular weight corresponding to DOTA conjugation. acs.org
Immunoassays (ELISA, etc.) Evaluate biological activity Measures the retained binding affinity of the antibody/protein. nih.govnih.gov
In Vitro Stability Assays Assess stability of the conjugate Determines the stability in biological media and resistance to transchelation. researchgate.net

Impact of Bioconjugation on Chelator Performance and Ligand Affinity

The conjugation process itself can affect the inherent stability of the DOTA-metal complex. While DOTA is renowned for forming exceptionally stable and kinetically inert complexes with a variety of radiometals, some conjugation methods involve the use of one of the carboxylate arms for attachment to the biomolecule. nih.govmdpi.com This effectively reduces the denticity of the chelator, which could potentially impact the thermodynamic stability and kinetic inertness of the resulting complex. However, the pre-organization of the donor atoms within the macrocyclic ring still confers considerable stability to the complex. nih.gov Furthermore, the high temperatures often required for efficient radiolabeling with DOTA can pose a challenge, as these conditions may damage sensitive biomolecules like proteins and peptides. researchgate.netthno.org

The ratio of chelator to biomolecule is another crucial factor. While increasing the number of DOTA molecules on an antibody can enhance the specific radioactivity, it can also lead to undesirable changes in the conjugate's properties. nih.govnih.gov Studies have shown that as the DOTA-to-antibody ratio increases, there can be a corresponding decrease in immunoreactivity and tumor uptake, accompanied by increased nonspecific uptake by organs such as the liver and spleen. nih.govnih.gov For example, an investigation into an anti-TEM-1 fusion protein antibody, [¹⁷⁷Lu]Lu-1C1m-Fc, revealed that increasing the number of DOTA units from 3 to 11 per antibody led to a decrease in tumor uptake from 18.8% to 5.3% of the injected activity per gram (%IA/g) and an accelerated blood clearance. nih.gov

Perhaps the most significant impact of bioconjugation is on the affinity of the targeting ligand for its receptor. The attachment of a relatively bulky DOTA-metal complex can cause steric hindrance, physically obstructing the ligand's binding site and reducing its affinity. researchgate.netresearchgate.netaacrjournals.org This effect has been documented in various studies. For instance, the development of a dual-labeled agent for gastrin-releasing peptide receptor (GRPr) targeting, HZ220, involved conjugating a fluorescent dye to a DOTA-peptide precursor. This modification resulted in a significant decrease in binding affinity, with the half-maximal inhibitory concentration (IC50) increasing from 0.69 nM for the precursor to 21.4 nM for the final conjugate. snmjournals.org

To mitigate the negative effects of steric hindrance, a common strategy is the introduction of spacer or linker molecules between the DOTA chelator and the targeting biomolecule. researchgate.netaacrjournals.orgresearchgate.net These linkers increase the distance between the chelator and the ligand's active site, thereby preserving its binding affinity. Examples of spacers used for this purpose include Gly-Ser-Gly (GSG) and 6-aminohexanoic acid (Ahx). researchgate.netaacrjournals.org In one study, a GSG spacer was successfully used to prevent steric hindrance in an ErbB-2 receptor targeting peptide, resulting in a conjugate with an IC50 value of 42.5 nM. aacrjournals.org Similarly, the use of an Ahx spacer was employed in the design of a DOTA-peptide targeting vascular endothelial growth factor receptors (VEGFR). researchgate.netresearchgate.net

The site of conjugation on the biomolecule is also of paramount importance. Random conjugation methods, which typically target highly abundant and accessible amino acid residues like lysine, can result in a heterogeneous mixture of products where the chelator may be attached within or near the active binding region, thus impairing affinity. researchgate.netacs.org Site-specific conjugation techniques are therefore increasingly being explored to ensure that the DOTA moiety is attached at a position that does not interfere with receptor binding, leading to a more homogeneous and effective product. diva-portal.org

The following table summarizes findings from various studies on how bioconjugation affects ligand affinity.

Conjugate/SystemBioconjugation DetailEffect on Affinity (IC50)Reference
HZ220 vs. HZ219 Conjugation of IRDye 650 to DOTA-RM2 peptide.Affinity decreased (IC50: 21.4 ± 7.4 nM vs. 0.69 ± 0.18 nM). snmjournals.org
¹¹¹In-DOTA(GSG)-KCCYSL Introduction of a GSG spacer between DOTA and KCCYSL peptide.Maintained significant binding (IC50: 42.5 ± 2.76 nmol/L). aacrjournals.org
[⁶⁸Ga]Ga-DOTA-Ahx-VGB3 Use of an Ahx spacer between DOTA and VGB3 peptide.Characterized receptor binding (IC50: ~867 nM). researchgate.netresearchgate.net
DOTA-Antibody Conjugates Increasing DOTA/Antibody ratio.Decreased immunoactivity and tumor uptake. nih.govnih.gov
HuM195-DOTA Conjugates Comparison of different linker chemistries (NCS vs. SH vs. G3FC).Immunoreactivity largely maintained (82-93%). nih.gov

Preclinical Development and Evaluation of Dota Based Research Agents

Design Principles for Targeted Molecular Probes

The design of DOTA-based probes is a multifaceted process that involves careful consideration of the targeting biomolecule, the choice of the DOTA derivative, the linker connecting them, and the specific application. The overarching goal is to create a probe that exhibits high affinity and specificity for its target, favorable pharmacokinetic properties, and optimal signaling characteristics for the chosen imaging or therapeutic modality.

Radioligand Design for Positron Emission Tomography (PET) Precursors

DOTA-based chelators are extensively used in the design of radioligands for PET, a highly sensitive molecular imaging technique. thno.org The design of these precursors involves conjugating a this compound to a targeting molecule, such as a peptide or antibody, which recognizes a specific biomarker on cancer cells or other pathological tissues.

Key considerations in the design of DOTA-based PET precursors include:

  • Choice of Radionuclide: DOTA can chelate various positron-emitting radionuclides, with Gallium-68 (⁶⁸Ga) being one of the most common due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator. mdpi.comacs.org Other PET isotopes like Copper-64 (⁶⁴Cu) and Scandium-44 (⁴⁴Sc) are also compatible with DOTA-based chelators. nih.govnih.gov The choice of radionuclide influences the imaging time course and resolution.
  • Chelator Stability: The Ga(III)-DOTA complex exhibits high thermodynamic and kinetic stability, which is crucial to prevent the release of the radionuclide in vivo. mdpi.com However, the large macrocyclic cavity of DOTA is not perfectly sized for the smaller Ga³⁺ ion, which has prompted research into alternative chelators. mdpi.com
  • Linker Chemistry: A linker is often used to connect the DOTA chelator to the targeting biomolecule. The linker's composition and length can significantly impact the radioligand's pharmacokinetics, biodistribution, and target affinity. Hydrophilic linkers can improve water solubility and reduce non-specific binding. acs.org
  • Targeting Moiety: The selection of the targeting molecule is critical for the specificity of the PET tracer. Peptides that target overexpressed receptors on tumor cells, such as somatostatin (B550006) receptors (SSTRs) or prostate-specific membrane antigen (PSMA), are frequently employed. mdpi.commdpi.com For example, [⁶⁸Ga]Ga-DOTA-TOC is an SSTR2-targeting radiopharmaceutical that has received FDA approval. mdpi.com
  • A study on DOTA-folate conjugates for imaging folate receptor-positive tumors highlighted the importance of linker modification in optimizing the tracer's properties. thno.org Another example is the development of ⁶⁸Ga-DOTA-4-FBn-TN14003 for imaging CXCR4 expression, where the DOTA conjugation was shown to have a negligible influence on the peptide's binding affinity. sci-hub.se

    Development of Chelates for Single-Photon Emission Computed Tomography (SPECT) Agents

    DOTA derivatives are also valuable for developing SPECT agents, which utilize gamma-emitting radionuclides. The design principles for SPECT agents are similar to those for PET precursors, with the primary difference being the choice of the radionuclide.

  • Radionuclide Selection: Indium-111 (¹¹¹In) and Lutetium-177 (¹⁷⁷Lu) are common SPECT isotopes that form stable complexes with DOTA. nih.govsnmjournals.org ¹⁷⁷Lu is particularly interesting as it also emits beta particles, making it suitable for theranostic applications (combined therapy and diagnosis). nih.gov Scandium-47 (⁴⁷Sc) is another emerging SPECT-compatible radionuclide. nih.gov
  • Chelator and Linker Optimization: As with PET agents, the stability of the complex and the nature of the linker are crucial. Research has focused on developing novel DOTA-based linkers to improve the delivery of therapeutic radionuclides to solid tumors. snmjournals.org For instance, new linkers incorporating small peptide sequences have been designed and shown to have efficient conjugation and radiolabeling properties. snmjournals.org
  • Targeted Applications: DOTA-based SPECT agents have been developed for various targets. For example, ¹¹¹In-labeled DOTA-bombesin analogs have been evaluated for targeting gastrin-releasing peptide receptors (GRPR) in prostate and breast cancer models. inca.gov.br
  • Chiral DOTA chelators have been investigated as an improved platform for both imaging and therapy, demonstrating faster radiolabeling properties with radionuclides like ⁶⁴Cu and ¹⁷⁷Lu. osti.gov

    Paramagnetic Complexes for Magnetic Resonance Imaging (MRI) Contrast Agent Research

    DOTA is a cornerstone in the development of paramagnetic contrast agents for MRI. Gadolinium(III) (Gd³⁺) is the most widely used paramagnetic metal ion due to its high number of unpaired electrons and long electronic relaxation time. nih.gov

    Key design aspects for DOTA-based MRI contrast agents include:

  • Stability and Safety: Free Gd³⁺ is toxic, making the kinetic and thermodynamic stability of the Gd-DOTA complex paramount to prevent in vivo dissociation. nih.govnih.gov The macrocyclic nature of DOTA provides high stability. nih.gov
  • Relaxivity: The effectiveness of a T1 contrast agent is measured by its relaxivity (r₁), which is the enhancement of the water proton relaxation rate. mdpi.com The design of Gd-DOTA derivatives aims to optimize factors influencing relaxivity, such as the number of water molecules coordinated to the Gd³⁺ ion (q) and the rotational correlation time (τR). nih.gov
  • Targeted and Responsive Agents: Research has moved beyond non-specific agents to develop targeted and environmentally responsive contrast agents. This involves conjugating Gd-DOTA to molecules that target specific biological markers or respond to physiological parameters like pH. nih.gov For example, Gd-DOTA complexes have been designed with sulfonamide groups that exhibit pH-dependent relaxivity. nih.gov
  • Macromolecular and Nanoparticle-Based Agents: To improve relaxivity by increasing the rotational correlation time, Gd-DOTA units have been attached to macromolecules like dendrimers or incorporated into nanoparticles. nih.govrsc.org
  • Studies have explored modifications to the DOTA structure, such as introducing phosphonate (B1237965) pendant arms, to influence the water exchange rate and relaxivity. rsc.org Chiral DOTA chelators have also been shown to form highly stable Gd³⁺ complexes with fast water exchange rates, making them promising for high-field imaging. osti.gov

    Conception of Multimodal Imaging Probes

    Multimodal imaging probes combine two or more imaging modalities into a single agent, offering complementary information and potentially improving diagnostic accuracy. rsc.org DOTA derivatives are frequently used as a scaffold for creating such probes.

  • Combining Modalities: A common approach is to integrate a radionuclide for PET or SPECT with a fluorophore for optical imaging or a paramagnetic complex for MRI. rsc.orgnih.gov This allows for the high sensitivity of nuclear imaging to be combined with the high resolution of MRI or the real-time capabilities of optical imaging. nih.gov
  • Design Strategies: One strategy involves creating a single molecule that incorporates reporters for different modalities. rsc.org For example, researchers have synthesized DOTA-BODIPY derivatives that can chelate radiometals for nuclear imaging while the BODIPY component provides fluorescence. rsc.org Another approach is to use a central core, like a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) structure, to chelate a PET radionuclide while multiple DOTA units are attached to chelate Gd³⁺ for MRI. acs.org
  • Nanoparticle-Based Probes: Nanoparticles, such as quantum dots or iron oxide nanoparticles, can serve as platforms for attaching multiple imaging agents. rsc.orgd-nb.info For instance, Gd-DOTA has been conjugated to quantum dot-based nanomicelles to create optical and MR imaging probes. rsc.org
  • Development of DOTA-Based Radiopharmaceutical Precursors for Targeted Therapeutic Research

    DOTA is a preferred chelator for therapeutic radionuclides, particularly beta-emitters like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), and alpha-emitters like Actinium-225 (²²⁵Ac). nih.goviaea.org The goal of targeted radionuclide therapy is to deliver a cytotoxic radiation dose specifically to cancer cells while minimizing damage to healthy tissues. snmjournals.org

    Design principles for therapeutic DOTA-based precursors include:

  • Choice of Therapeutic Radionuclide: The selection depends on the type and size of the tumor. Beta-emitters are suitable for larger tumors, while alpha-emitters, with their high linear energy transfer and short path length, are effective for smaller tumors and micrometastases. snmjournals.org
  • High Stability: The stability of the DOTA-radionuclide complex is even more critical for therapeutic applications to prevent the release of the cytotoxic radionuclide, which could cause significant off-target toxicity.
  • Targeting and Internalization: The precursor is designed to target a specific cell surface receptor. Upon binding, internalization of the radiopharmaceutical can increase the radiation dose delivered to the cancer cell.
  • Linker and Chelator Engineering: Research focuses on optimizing the linker and chelator to improve tumor uptake and retention while accelerating clearance from non-target tissues. snmjournals.org For example, bivalent radiohaptens consisting of two DOTA molecules have been developed to enhance cooperative binding and improve therapeutic indices in pretargeted radioimmunotherapy. snmjournals.org
  • Examples of DOTA-based therapeutic precursors include ¹⁷⁷Lu-DOTA-TOC for treating neuroendocrine tumors and radiolabeled DOTA-rituximab for B-cell lymphomas. iaea.orgresearchgate.net More recently, peptides targeting PD-L1 have been conjugated with DOTA for labeling with ¹⁷⁷Lu to target the tumor microenvironment. mdpi.com

    In Vitro Research Assessment of DOTA-Based Probes

    Before a DOTA-based probe can be evaluated in vivo, it must undergo a rigorous in vitro assessment to characterize its chemical and biological properties. These studies provide essential data on the probe's stability, purity, and ability to interact with its intended target.

    Radiolabeling and Stability: A crucial initial step is to establish the optimal conditions for radiolabeling the DOTA conjugate with the chosen radionuclide. This includes optimizing parameters like pH, temperature, and precursor concentration to achieve high radiochemical yield (RCY) and radiochemical purity (RCP). sci-hub.senih.gov The stability of the radiolabeled probe is then assessed over time in various media, such as phosphate-buffered saline (PBS) and human serum, to ensure it remains intact under physiological conditions. sci-hub.sesnmjournals.org For instance, the stability of ⁶⁸Ga-DOTA-4-FBn-TN14003 was confirmed to be high in both PBS and human plasma. sci-hub.se Similarly, novel radioimmunoconjugates with new DOTA-based linkers showed high stability in human serum for up to 9 days. snmjournals.org

    Cell Binding and Internalization Assays: To evaluate the probe's ability to bind to its target, in vitro binding assays are performed using cell lines that express the target receptor. Competition assays, where the radiolabeled probe competes with a non-radiolabeled version of the ligand, are used to determine the binding affinity, often expressed as the half-maximal inhibitory concentration (IC₅₀). sci-hub.se For example, the IC₅₀ value for Ga-DOTA-4-FBn-TN14003 was found to be comparable to the non-chelated peptide, indicating that the DOTA complex did not significantly hinder binding. sci-hub.se Internalization assays measure the extent to which the probe is taken up by the cells after binding to the receptor, which is particularly important for therapeutic agents. inca.gov.br

    Cytotoxicity Assessment: For therapeutic agents, in vitro cytotoxicity assays are conducted to determine the probe's ability to kill cancer cells. For all probes, general cytotoxicity is assessed to ensure the non-radiolabeled construct is not inherently toxic to cells at the concentrations that will be used. frontiersin.org The MTT assay is a common method used to measure cell viability after exposure to the compound. frontiersin.org

    Characterization of MRI Contrast Agents: For paramagnetic DOTA complexes, in vitro assessment includes measuring the relaxivity (r₁) to determine the agent's efficiency in enhancing the MRI signal. mdpi.com Transmetallation studies are also performed to evaluate the kinetic inertness of the complex by challenging it with endogenous ions like Zn²⁺ to see if the paramagnetic ion is released. mdpi.com

    Below is a table summarizing the in vitro evaluation of selected DOTA-based probes:

    Probe Name Radionuclide/Metal Target Cell Line(s) Key In Vitro Findings Reference
    ⁶⁸Ga-DOTA-4-FBn-TN14003 ⁶⁸Ga CXCR4 Jurkat, Daudi High radiochemical purity (>99.5%); IC₅₀ of 1.99 ± 0.31 nM; High stability in PBS and human plasma. sci-hub.se
    ¹¹¹In-DOTA-Bombesin Analog ¹¹¹In GRPR T-47D, LNCaP, PC-3 High radiochemical purity; Similar affinity to DTPA-analog; Higher internalization in PC-3 cells. inca.gov.br
    [¹⁷⁷Lu]Lu-DOTA.SA.FAPi ¹⁷⁷Lu FAP - Quantitative radiochemical yield (>99%) after 15 min at 95 °C; High stability in PBS and saline. nih.gov
    Ac-225 Labeled RIC with Novel DOTA-Linker ²²⁵Ac / ¹¹¹In Undisclosed NCI-H1975 Radiochemical purity >98%; High serum stability (>87% at 9 days); Similar binding to unmodified antibody. snmjournals.org
    Gd-DOTA-RGD-NGR Gd³⁺ αvβ3 and CD13 MDA-MB-231, PC-3 Successful synthesis and characterization; Used for in vitro cell imaging. spandidos-publications.com

    This comprehensive in vitro evaluation is essential for selecting the most promising DOTA-based candidates for further preclinical development, including in vivo studies in animal models.


    Radiochemical Purity and Stability Studies in Preclinical Media

    A fundamental requirement for any DOTA-based radiopharmaceutical is high radiochemical purity (RCP) and stability. High RCP ensures that the observed biological activity is due to the intended radiolabeled compound and not from impurities like free radionuclides. proquest.com Stability studies are crucial to confirm that the this compound remains intact under physiological conditions.

    These studies typically involve incubating the radiolabeled DOTA conjugate in various preclinical media, such as saline, human serum, and plasma, at physiological temperature (37°C) for different durations. nih.govmdpi.com For instance, [¹⁷⁷Lu]Lu-DOTA-MGS5, when stored at room temperature, maintained a high RCP of ≥95% for up to 24 hours. ru.nl Similarly, [⁶⁸Ga]Ga-DOTA-Ahx-VGB3 showed high stability in normal saline, human serum albumin, and sodium acetate (B1210297) solutions for up to 120 minutes. mdpi.com

    The stability of DOTA conjugates can vary. One study found that a DOTA-conjugated peptide was stable for 1 hour in plasma but only for 30 minutes after injection into mice, highlighting the importance of in vivo stability assessments. rsc.org In contrast, some derivatives, like [¹⁷⁷Lu]Lu-DOTA-MGS5 and [¹¹¹In]In-DOTA-MGS5, have demonstrated high stability against enzymatic degradation in various media for up to 24 hours. snmjournals.org The development of freeze-dried kit formulations, such as for DOTA-Rituximab, has enabled the achievement of high radiochemical yields (over 98%) and stability for at least 48 hours in both saline and human serum. nih.gov

    Table 1: Stability of DOTA-Derivatives in Preclinical Media

    CompoundMediumTime PointsRadiochemical Purity / StabilityCitation
    [¹⁷⁷Lu]Lu-DOTA-MGS5Saline with ethanol (B145695) & sodium ascorbate1, 2, 4, 24 h≥95% ru.nl
    [⁶⁸Ga]Ga-DOTA-Ahx-VGB3Normal Saline, Human Serum AlbuminUp to 120 min>95% mdpi.com
    [¹⁷⁷Lu]Lu-DOTA-LTVSPWYNot specifiedNot specified>97.7% researchgate.net
    [¹⁷⁷Lu]Lu-DOTA-Rituximab0.9% NaCl, Human Serum1, 24, 48, 72 hStable for at least 48 h nih.gov
    [¹⁶¹Tb]Tb-DOTATOCNot specified24 hStable d-nb.info
    [⁶⁸Ga]Ga-DOTA-(Ser)3-LTVSPWYNormal Saline, Human SerumNot specifiedGood stability, RCP >95% researchgate.net

    Receptor Binding and Ligand-Target Affinity Evaluations in Cell Lines

    For DOTA derivatives designed to target specific biological markers, such as receptors overexpressed on cancer cells, evaluating their binding affinity is critical. These evaluations are typically performed using in vitro cell-based assays with cell lines that express the target receptor. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the binding affinity, with lower values indicating higher affinity.

    For example, a study on [¹⁷⁷Lu]Lu-DOTA-integrin αvβ6 knottin used pancreatic ductal adenocarcinoma (PDAC) cell lines (BxPC-3 and Capan-2) that express the integrin αvβ6 receptor. mediso.com The competition binding assay revealed high affinity, with IC50 values of 1.69 nM for BxPC-3 cells and 9.46 nM for Capan-2 cells. mediso.combiorxiv.org Similarly, [⁶⁸Ga]Ga-DOTA-folate conjugates were tested on the folate receptor (FR)-positive KB cell line, showing high affinity with Kd values around 4.5 nM. nih.gov

    The choice of the chelated metal can sometimes influence binding affinity. A comparison between natGa-DOTA-TATE and natSc-DOTA-TATE for the somatostatin receptor subtype 2 (sstr2) found that the gallium-complex had a higher affinity (IC50 of 0.20±0.18 nM) compared to the scandium-complex (IC50 of 0.70±0.20 nM). nih.gov These studies are essential to select the most promising candidates for further in vivo evaluation.

    Table 2: Receptor Binding Affinity of DOTA-Derivatives

    CompoundTarget ReceptorCell LineAffinity Metric (IC50/Kd)Citation
    [¹⁷⁷Lu]Lu-DOTA-integrin αvβ6 knottinIntegrin αvβ6BxPC-31.69 nM (IC50) mediso.combiorxiv.org
    [¹⁷⁷Lu]Lu-DOTA-integrin αvβ6 knottinIntegrin αvβ6Capan-29.46 nM (IC50) mediso.combiorxiv.org
    [⁶⁷/⁶⁸Ga]Ga-P3026 (DOTA-folate)Folate ReceptorKB4.65 ± 0.82 nM (Kd) nih.gov
    natGa-DOTA-TATESomatostatin Receptor 2AR42J0.20 ± 0.18 nM (IC50) nih.gov
    natSc-DOTA-TATESomatostatin Receptor 2AR42J0.70 ± 0.20 nM (IC50) nih.gov
    DOTA-sBBNAGastrin Releasing Peptide Receptor (GRPR)PC-36.76 nM (IC50) ksri.kr
    [⁶⁸Ga]Ga-DOTA-hEGFEpidermal Growth Factor Receptor (EGFR)U343, A431~2 nM (Affinity) nih.gov
    [⁶⁸Ga]Ga-DOTA-Ahx-VGB3VEGFR1/24T1~867 nM (IC50) mdpi.com
    [⁶⁸Ga]Ga-DOTA-(Ser)3-LTVSPWYHER2U-87 MG5.5 ± 2.4 nM (Kd) researchgate.net

    Metabolic Stability and Degradation Pathways

    The effectiveness of a DOTA-based agent in vivo is heavily dependent on its metabolic stability. Peptides and other biological molecules conjugated to DOTA can be susceptible to enzymatic degradation in the body, particularly by peptidases in the blood, liver, and kidneys. Poor metabolic stability can lead to rapid clearance and reduced accumulation at the target site. rsc.org

    In vitro metabolic assays often use liver and kidney tissue homogenates or human serum to assess the degradation of the radiolabeled peptide over time. nih.gov For instance, a series of [⁶⁸Ga]Ga-DOTA-gastrin analogues were tested in mouse liver and kidney homogenates and human serum. nih.gov While all tested peptides were stable in human serum for 90 minutes, some showed significant degradation in liver and kidney homogenates. nih.gov For example, [⁶⁸Ga]Ga-DOTA-GA12 was notably unstable, with only about 20% remaining intact in kidney homogenates after 90 minutes. nih.gov

    In contrast, other DOTA-derivatives have been engineered for high metabolic stability. [¹¹¹In]In-DOTA-MGS5 and [¹⁷⁷Lu]Lu-DOTA-MGS5 showed remarkable stability against enzymatic degradation, and in vivo studies in mice detected at least 70% intact radiopeptide in the blood one hour after injection. snmjournals.org This improved stability is a key factor for achieving high tumor uptake. snmjournals.orgmdpi.com Similarly, new uPAR-targeting radiopeptides showed enhanced stability in mouse and human plasma compared to the parent compound, [¹⁷⁷Lu]Lu-DOTA-AE105, of which only about 13% remained intact after 4 hours. acs.org

    Preclinical In Vivo Evaluation in Animal Models

    Following successful in vitro characterization, DOTA derivatives are evaluated in animal models to understand their behavior in a complex biological system. These studies provide crucial data on biodistribution, pharmacokinetics, and targeting efficacy.

    Biodistribution and Pharmacokinetic Research in Non-Human Organisms

    Biodistribution studies track the uptake and clearance of the radiolabeled this compound in various organs and tissues over time. This is typically done by injecting the agent into healthy or disease-model animals (often mice or rats), euthanizing them at set time points, and measuring the radioactivity in dissected organs. nih.govresearchgate.net The results are usually expressed as the percentage of the injected dose per gram of tissue (%ID/g).

    Pharmacokinetic analysis of blood samples taken over time provides parameters like clearance half-life. For ¹⁷⁷Lu-DOTA, a rapid initial (alpha phase) clearance was observed. nih.gov The biodistribution profile is a key determinant of a potential radiopharmaceutical's utility, as high uptake in non-target organs can limit its applicability. nih.gov

    Table 3: Biodistribution of DOTA-Derivatives in Animal Models (Tumor Uptake)

    CompoundAnimal ModelTime PointTumor Uptake (%ID/g)Citation
    [⁶⁴Cu]Cu-DOTA-bevacizumabHT29 colorectal xenograft mice24 h22.7 thno.org
    [¹¹¹In]In-DOTA-MGS5A431-CCK2R xenograft mice1-4 h~20 snmjournals.org
    [¹⁷⁷Lu]Lu-DOTA-RituximabRaji xenograft mice72 h9.3 nih.gov
    [¹⁷⁷Lu]Lu-DOTA-folateNF9006 breast cancer mice4-24 h~12 nih.gov
    [⁶⁸Ga]Ga-HA-DOTATATETumor-bearing mice1 h33.6 ± 10.9 snmjournals.org
    [¹⁷⁷Lu]Lu-DOTA-integrin αvβ6 knottinCapan-2 xenograft mice24 h3.13 ± 0.63 mediso.combiorxiv.org
    [¹⁷⁷Lu]Lu-DOTA-PEG-PARPiPSN-1 pancreatic xenograft mice3 h102.65 nih.gov

    Assessment of Target Specificity and Target-to-Non-Target Ratios

    A crucial aspect of in vivo evaluation is demonstrating that the this compound specifically accumulates at the intended target site (e.g., a tumor) with minimal uptake in surrounding healthy tissues. This is assessed by calculating target-to-non-target ratios, such as the tumor-to-muscle (T/M) or tumor-to-blood ratio. High ratios are desirable as they lead to better imaging contrast and more effective targeted radiotherapy.

    Blocking studies are often conducted to confirm target specificity. This involves co-injecting a large excess of the non-radiolabeled version of the targeting molecule, which should block the receptors and significantly reduce the uptake of the radiolabeled agent in the target tissue. For example, in a study with [¹⁷⁷Lu]Lu-DOTA-folate, co-injection of excess folic acid reduced tumor uptake by about 50%. nih.gov Similarly, blocking studies with a HER2-targeting peptide, [⁶⁸Ga]Ga-DOTA-(Ser)3-LTVSPWY, confirmed specific in vivo targeting in glioma models. researchgate.net

    Research has shown that these ratios can be very high for some agents. For instance, a PARP-targeted agent, [¹⁷⁷Lu]Lu-DOTA-PEG-PARPi, achieved a tumor-to-muscle ratio of 41.80 at 24 hours in a pancreatic cancer model. nih.gov The development of new linkers and peptide modifications continues to aim for improved tumor retention and higher target-to-background ratios. nih.govfrontiersin.org

    Imaging and Uptake Studies in Disease Models (e.g., tumor-bearing animal models)

    In vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are used to visualize the distribution of the DOTA-based agent non-invasively in animal models of disease. These studies provide a macroscopic view of tracer accumulation and confirm the findings from ex vivo biodistribution analysis.

    PET/CT imaging with [⁶⁸Ga]Ga-DOTA-folate in mice bearing FR-positive tumors showed high uptake in the tumors, allowing for their clear visualization. nih.gov Similarly, SPECT/CT imaging of mice with pancreatic cancer xenografts using [¹⁷⁷Lu]Lu-DOTA-integrin αvβ6 knottin demonstrated clear tumor accumulation. mediso.com These imaging studies are vital for confirming that the agent can successfully identify the target tissue in a living organism.

    Quantitative analysis of the images can provide uptake values, often expressed as a standardized uptake value (SUV) or %ID/cc. nih.govescholarship.org For example, PET/CT scans of mice with glioblastoma xenografts using [⁶⁸Ga]Ga-DOTA-CCK-66 showed a tumor uptake with an SUVmax of 2.02 ± 0.77%. escholarship.org These preclinical imaging studies are the final step in validating a this compound's potential before it can be considered for human clinical trials. researchgate.netnih.gov

    Comparative Studies with Existing Preclinical Agents

    The preclinical assessment of novel DOTA-based research agents frequently involves direct comparisons with existing compounds to determine their relative performance and potential advantages. These studies are crucial for establishing the rationale for further development and clinical translation. The comparisons often focus on key parameters such as receptor binding affinity, cellular uptake, in vivo biodistribution, and tumor-to-background ratios.

    Comparison with Other Somatostatin Analogs:

    DOTA-derivatives are often benchmarked against other somatostatin analogs (SSAs) in preclinical models of neuroendocrine tumors (NETs). For instance, a study comparing [¹¹¹In]In-DOTA-NOC and [¹¹¹In]In-DOTA-TATE in rats demonstrated significantly higher radioactivity concentrations in organs with high somatostatin receptor density for [¹¹¹In]In-DOTA-NOC. iiarjournals.org However, [¹¹¹In]In-DOTA-TATE showed higher retention in the kidneys. iiarjournals.org Interestingly, in vitro studies using a kidney cell line showed the opposite result, highlighting the importance of in vivo validation. iiarjournals.org Both peptides showed similar internalization in somatostatin receptor subtype 2 (SSTR2)-positive cells, suggesting comparable affinity for this receptor subtype. iiarjournals.org

    Another preclinical evaluation compared [⁶⁸Ga]Ga-HA-DOTATATE with [⁶⁸Ga]Ga-DOTATATE. nih.gov The study found that both tracers exhibited similar performance in PET imaging of SSTR-expressing NETs. nih.gov While [⁶⁸Ga]Ga-HA-DOTATATE showed a slight increase in both specific and non-specific tissue accumulation, leading to potentially higher organ doses, this was offset by its high uptake in tumors. nih.gov

    In the context of developing agents for peptide receptor radionuclide therapy (PRRT), a study noted that while [⁶⁸Ga]Ga-DOTANOC detected more and smaller lesions than the SSTR2-selective [⁶⁸Ga]Ga-DOTATATE in imaging applications, [¹⁷⁷Lu]Lu-DOTATATE was found to be more favorable for therapy. nih.gov

    The development of ¹⁸F-labeled SSAs aims to provide an alternative to ⁶⁸Ga-based agents. One such agent, [¹⁸F]F-FET-βAG-TOCA, was compared to [⁶⁸Ga]Ga-DOTA-TATE in a phase I clinical trial. thno.org The ¹⁸F-labeled compound demonstrated higher sensitivity and detected more lesions than its ⁶⁸Ga-counterpart. thno.org Another compound, [¹⁸F]SiFAlin-Glc-Asp₂-PEG₁-TATE, showed higher tumor uptake than [⁶⁸Ga]Ga-DOTA-TATE in a mouse model, although the latter had a better tumor-to-background ratio. thno.org

    Interactive Data Table: Comparison of Somatostatin Analogs

    CompoundComparison AgentKey Preclinical Findings
    [¹¹¹In]In-DOTA-NOC[¹¹¹In]In-DOTA-TATEHigher uptake in SSTR-rich organs, lower kidney retention in vivo. iiarjournals.org
    [⁶⁸Ga]Ga-HA-DOTATATE[⁶⁸Ga]Ga-DOTATATESimilar imaging performance, slightly higher tissue accumulation offset by high tumor uptake. nih.gov
    [¹⁷⁷Lu]Lu-DOTATATE[¹⁷⁷Lu]Lu-DOTANOCConsidered more favorable for PRRT applications. nih.gov
    [¹⁸F]F-FET-βAG-TOCA[⁶⁸Ga]Ga-DOTA-TATEHigher sensitivity and lesion detection in a phase I trial. thno.org
    [¹⁸F]SiFAlin-Glc-Asp₂-PEG₁-TATE[⁶⁸Ga]Ga-DOTA-TATEHigher tumor uptake but lower tumor-to-background ratio in a mouse model. thno.org

    Comparison with Non-DOTA Chelated Agents:

    The influence of the chelator on the pharmacokinetic properties of a radiopharmaceutical is a critical aspect of preclinical evaluation. A study compared a ⁶⁸Ga-labeled, DOTA-monoamide-based PSMA-targeting agent ([⁶⁸Ga]Ga-1) with agents using NOTA ([⁶⁸Ga]Ga-2) and HBED-CC ([⁶⁸Ga]Ga-DKFZ-PSMA-11) as chelators. researchgate.netnih.govacs.orgnih.gov All three agents, which shared a similar PSMA-targeting scaffold, effectively visualized PSMA-positive tumors. researchgate.netnih.govacs.org The NOTA-chelated agent, [⁶⁸Ga]Ga-2, demonstrated the fastest clearance from all tissues and higher tumor uptake at 1-hour post-injection compared to the DOTA-based agent. researchgate.netnih.govnih.gov Conversely, the HBED-CC-based agent showed the highest uptake and retention in normal tissues. researchgate.netnih.govnih.gov

    Another study focused on developing metabolically stable DOTAGA-conjugated PSMA ligands for theranostic applications. springermedizin.de Compared to the DOTA-based ligand, the DOTAGA derivatives exhibited higher hydrophilicity and approximately a two-fold increase in specific internalization in both ⁶⁸Ga- and ¹⁷⁷Lu-labeled forms. springermedizin.de Specifically, [⁶⁸Ga]Ga-DOTAGA-ffk(Sub-KuE) demonstrated favorable pharmacokinetics with low non-specific uptake and high tumor accumulation in a mouse model. springermedizin.de

    Interactive Data Table: Comparison of Chelators for PSMA-Targeted Agents

    DOTA-DerivativeComparison Agent(s)Key Preclinical Findings
    [⁶⁸Ga]Ga-DOTA-monoamide-PSMA[⁶⁸Ga]Ga-NOTA-PSMA, [⁶⁸Ga]Ga-HBED-CC-PSMANOTA-derivative showed faster clearance and higher early tumor uptake. HBED-CC derivative had highest normal tissue retention. researchgate.netnih.govnih.gov
    [⁶⁸Ga]Ga-DOTAGA-ffk(Sub-KuE)[⁶⁸Ga]Ga-DOTA-FFK(Sub-KuE)DOTAGA derivative showed higher hydrophilicity and a two-fold increase in specific internalization. springermedizin.de

    Comparison with Established Clinical Imaging Agents:

    Preclinical and early clinical studies have consistently demonstrated the superiority of ⁶⁸Ga-DOTA-TATE PET/CT over the historically used ¹¹¹In-pentetreotide (Octreoscan) SPECT imaging for neuroendocrine tumors. researchgate.netuclahealth.orgnih.gov ⁶⁸Ga-DOTA-TATE PET/CT offers superior sensitivity, specificity, and image resolution, leading to the detection of more lesions. researchgate.netuclahealth.orgnih.gov

    Comparisons have also been made between different ⁶⁸Ga-labeled DOTA-peptides. For instance, [⁶⁸Ga]Ga-DOTA-NOC has been shown to identify more lesions than [¹⁸F]F-DOPA PET in patients with gastro-entero-pancreatic and lung neuroendocrine tumors. researchgate.net In a head-to-head comparison, [⁶⁴Cu]Cu-DOTATATE was found to detect significantly more true-positive lesions than [⁶⁸Ga]Ga-DOTATOC, a difference attributed to the physical properties of the radioisotopes rather than the peptide. snmjournals.org

    Interactive Data Table: Comparison with Established Clinical Agents

    DOTA-DerivativeComparison AgentKey Findings
    [⁶⁸Ga]Ga-DOTATATE¹¹¹In-pentetreotideSuperior sensitivity, specificity, and image resolution. researchgate.netuclahealth.orgnih.gov
    [⁶⁸Ga]Ga-DOTA-NOC[¹⁸F]F-DOPAIdentified more lesions in GEP and lung NETs. researchgate.net
    [⁶⁴Cu]Cu-DOTATATE[⁶⁸Ga]Ga-DOTATOCDetected significantly more true-positive lesions. snmjournals.org

    Advanced Analytical and Spectroscopic Characterization of Dota Derivatives

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a powerful method for elucidating the three-dimensional structure and dynamics of DOTA derivatives in solution. uc.pt By analyzing various NMR parameters, researchers can gain a deep understanding of these complex systems.

    Solution Structure Elucidation of Ligands and Complexes

    NMR spectroscopy is instrumental in determining the solution-state structures of DOTA-based ligands and their corresponding metal chelates. For instance, the lanthanide(III) complexes of DOTA have been extensively studied, revealing the presence of two slowly interconverting diastereomers in solution, often referred to as the square antiprismatic (SAP) and twisted square antiprismatic (TSAP) isomers. uc.ptrsc.orgcore.ac.uk The relative populations of these isomers can be quantified using ¹H NMR spectroscopy and are influenced by the specific lanthanide ion involved. core.ac.uk

    In the case of [Ln(DOTA)]⁻ complexes, the metal ion is coordinated to the four nitrogen atoms of the macrocycle and the four oxygen atoms of the acetate (B1210297) arms. rsc.org The structure of these complexes in solution has been elucidated through the analysis of dipolar shifts in the ¹H NMR spectrum, particularly with ytterbium complexes like Yb(DOTA)⁻. core.ac.uk Furthermore, the crystal structures of several Ln(DOTA) complexes have been shown to be consistent with the solution structures determined by NMR. uc.pt For example, the major isomer in solution for Eu³⁺, Gd³⁺, Y³⁺, and Lu³⁺ complexes of DOTA corresponds to the square antiprismatic (SAP) conformation observed in their crystal structures. uc.pt

    The development of novel DOTA derivatives often involves NMR for structural confirmation. For example, a ditopic ligand featuring two monophosphinate triacetate DOTA-like units was characterized using ¹H and ³¹P NMR, which indicated the relative abundance of its isomers. nih.govrsc.org

    Investigation of Conformational Dynamics and Exchange Processes

    DOTA complexes are not static entities in solution; they undergo dynamic exchange processes. Two-dimensional exchange spectroscopy (EXSY) is a key NMR technique used to study these dynamics. nih.gov The exchange between the SAP and TSAP conformers of DOTA complexes is a well-documented process. nih.gov This exchange is driven by two main structural changes: the coherent rotation of the pendant arms and the flipping of the ethylene (B1197577) groups within the cyclen ring. nih.gov

    The rate of these exchange processes can be measured using 1D and 2D EXSY experiments. For Eu(III)-DOTA, the exchange between conformers occurs on a timescale of 10–100 milliseconds. nih.gov Due to the significant chemical shift differences induced by the paramagnetic lanthanide ion, the exchange is considered slow on the NMR timescale, allowing for the observation of separate signals for each conformer. nih.gov

    Efforts to create more rigid DOTA-like ligands, which are crucial for applications like paramagnetic NMR of proteins, have utilized NMR to assess their conformational dynamics. nih.govresearchgate.net For instance, a hydrophilic and rigid DOTA-like lanthanoid complex was designed and its dynamics were studied using NMR. nih.govresearchgate.net The results showed that the ring-flipping of the cyclen ring was suppressed, leading to slower reorientation of the coordination arms. nih.govresearchgate.net

    Paramagnetic NMR for Metal-Ligand Interactions

    The presence of a paramagnetic metal ion in a DOTA complex dramatically influences the NMR spectrum, leading to large shifts in the resonance signals known as lanthanide-induced shifts (LISs). researchgate.net These shifts are highly sensitive to the geometry of the complex and the nature of the lanthanide ion. researchgate.net The analysis of these hyperfine shifts, which are the differences between the shifts in the paramagnetic complex and a diamagnetic analog, provides valuable information about the metal-ligand interactions. rsc.org

    Hyperfine shifts are composed of two main contributions: Fermi-contact shifts (FCSs) and pseudocontact shifts (PCSs). rsc.org PCSs are particularly useful for refining the molecular structure around the metal ion, as they depend on the magnetic susceptibility tensor, which is sensitive to the coordination geometry. rsc.org This allows researchers to overcome the challenge of line broadening that often affects signals of nuclei close to the paramagnetic center. rsc.org

    ¹⁷O NMR has also been employed to study both diamagnetic and paramagnetic lanthanide(III)-DOTA complexes. nih.govresearchgate.net This technique allows for the detection of signals from both the chelating and non-chelating oxygen atoms, providing further insight into the metal-ligand coordination. nih.govresearchgate.net Studies have shown that for some complexes, the signals for both SAP and TSAP isomers can be observed. nih.govresearchgate.net

    Mass Spectrometry (MS) Techniques

    Mass spectrometry is a vital analytical tool for confirming the molecular weight and purity of DOTA derivatives and their conjugates. Its high sensitivity and accuracy make it indispensable in the development and characterization of these compounds.

    Electrospray Ionization Mass Spectrometry (ESI-MS)

    Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of a wide range of molecules, including peptides and their conjugates. In the context of DOTA derivatives, ESI-MS is routinely used to confirm the identity and purity of synthesized compounds. nih.govrsc.orgscispace.com

    For example, crude DOTA-p160 peptide derivatives were analyzed by ESI-MS to verify their masses before purification. rsc.org Similarly, the characterization of DOTA-derivatives of octreotide (B344500) dicarba-analogs involved ESI-MS to confirm the molecular weight of the purified products. nih.govfrontiersin.org ESI-MS has also been used in conjunction with liquid chromatography (LC-ESI-MS) to analyze complex mixtures and identify different isomers of DOTA derivatives. scispace.comnih.gov For instance, the analysis of gallium complexes of DOTA derivatives revealed the presence of isomers with identical mass spectra. nih.gov

    Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

    Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is another soft ionization technique that is particularly useful for the analysis of large biomolecules like proteins and peptides conjugated with DOTA. sid.ir It has been demonstrated that metal complexes of DOTA are stable under MALDI-MS conditions. researchgate.net

    MALDI-TOF MS has been successfully used to characterize DOTA-conjugated peptides and to determine the average number of DOTA molecules attached to a larger molecule, such as an antibody. sid.irresearchgate.net For example, the characterization of a p-SCN-Bn-DOTA-rituximab conjugate by MALDI-TOF MS revealed an average of 6.1 DOTA groups per antibody molecule. sid.ir This technique is also valuable for assessing the integrity of the conjugated protein. sid.ir In the development of DOTA-conjugated RGD peptides for integrin imaging, MALDI-TOF MS was used to monitor the reaction progress and confirm the mass of the final products. rsc.org Furthermore, the characterization of DOTA-nimotuzumab conjugates for radio-guided surgery has been improved using high-performance mass spectrometric techniques including MALDI-TOF analysis. researchgate.net

    High-Resolution Mass Spectrometry for Molecular Formula Confirmation

    High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of the elemental composition of DOTA derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with sub-part-per-million (ppm) mass accuracy, which allows for the unambiguous determination of a compound's molecular formula. Electrospray ionization (ESI) is a commonly utilized soft ionization technique that allows for the analysis of these often polar and non-volatile molecules without significant fragmentation.

    The high accuracy of HRMS is critical in distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, in the synthesis of a DOTA-peptide conjugate, HRMS can confirm the successful coupling and the exact molecular formula of the final product. Researchers synthesizing a DOTA-C-glyco-c(RGDfK) conjugate utilized HRMS to confirm the structure, with the measured m/z values and isotopic patterns aligning with the calculated values for the desired product. rsc.org Similarly, the molecular weight of a DOTA-HE3-ZCAIX:2 conjugate was confirmed using ESI-MS, showing excellent agreement between the observed and theoretical molecular weights. researchgate.net

    Table 1: Examples of HRMS Data for DOTA Derivatives

    Compound NameCalculated m/zFound m/zReference
    Ga-p-NO₂-Bn-DOTA (Isomer A)604.11702 [M – H]⁻604.11551 acs.org
    Ga-DOTAGAMᴮᵘ596.18471 [M – H]⁻596.18385 acs.org
    DOTA-C-glyco-c(RGDfK)1014.5723 [M + H]⁺1014.5741 rsc.org
    DOTA-HE3-ZCAIX:28423.218422 researchgate.net

    X-ray Crystallography for Solid-State Structural Determination

    The coordination geometry of the metal ion within the DOTA chelate is a critical determinant of the complex's stability and kinetic inertness. DOTA is a highly flexible ligand, and the resulting coordination geometry is influenced by the size and electronic properties of the chelated metal ion. wikipedia.org

    X-ray diffraction studies have revealed that DOTA can adopt various coordination modes. For many lanthanide ions, DOTA acts as an octadentate ligand, coordinating through its four nitrogen atoms and four carboxylate oxygens, often with an additional water molecule to achieve a nine-coordinate, capped square antiprismatic (SAP) or twisted square antiprismatic (TSAP) geometry. nih.govnih.gov In contrast, with smaller transition metals or certain other metal ions, DOTA may be hexadentate or heptadentate. wikipedia.orgiupac.org For example, the crystal structure of [Cu(DOTA)]²⁻ shows a cis-octahedral geometry where the copper ion is coordinated by the four nitrogen atoms and two carboxylate oxygens. iupac.org

    Studies on Ga-DOTA derivatives have shown that different isomers can exhibit distinct coordination geometries. For instance, X-ray analysis of a less stable isomer of Ga-p-NO₂-Bn-DOTA revealed a distorted N₃O₃ octahedral geometry, whereas more stable isomers and other Ga-DOTA complexes typically show an N₄O₂ coordination. acs.org The structure of Na[Sb(DOTA)]·4H₂O demonstrated an approximately square antiprismatic coordination geometry for the Sb(III) ion. rsc.org

    The conformation of the DOTA macrocycle and its pendant arms, along with the precise distances of the metal-ligand bonds, are crucial for understanding the stability and properties of the complex. X-ray crystallography provides these details with high precision.

    The conformation of the DOTA macrocycle itself is often described by the helicity of the ethylene bridges (δδδδ or λλλλ) and the orientation of the pendant arms. nih.gov The metal-ligand bond distances are influenced by the ionic radius of the metal ion. A strong correlation has been observed between the ionic radii of various metal ions and the corresponding M-O and M-N bond distances in their DOTA complexes. acs.org For instance, in In(DOTA-AA), the average In-N and In-O distances were found to be nearly identical to the Y-N and Y-O distances in a similar yttrium complex, despite the smaller ionic radius of In³⁺ compared to Y³⁺, suggesting a less than perfect fit within the coordination cavity. acs.org

    The presence of a coordinated water molecule can also influence the bond distances. In Y-DOTA complexes, the coordination of a water molecule leads to a slight increase in the Y-O and Y-N bond distances. acs.orgosti.gov

    Table 2: Selected Metal-Ligand Bond Distances in DOTA Complexes Determined by X-ray Crystallography

    ComplexMetal-Nitrogen (M-N) Avg. Distance (Å)Metal-Oxygen (M-O) Avg. Distance (Å)Coordination GeometryReference
    [Y(DOTA)(H₂O)]⁻~2.6~2.4Capped Square Antiprism osti.gov
    [In(DOTA)(H₂O)]⁻~2.7~2.2Capped Square Antiprism osti.gov
    [Cu(DOTA)]²⁻N/AN/Acis-Octahedral iupac.org
    Na[Sb(DOTA)]·4H₂ON/AN/AApprox. Square Antiprism rsc.org
    In(DOTA-AA)~2.65~2.23Twisted Square Antiprism acs.org

    Chromatographic and Electrophoretic Methods

    Chromatographic and electrophoretic techniques are indispensable for assessing the purity of DOTA derivatives and their radiolabeled counterparts. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

    High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the chemical purity of DOTA derivatives and their conjugates. Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase (e.g., C18) is employed with a polar mobile phase. scispace.comwaters.com This technique allows for the separation of the desired product from starting materials, byproducts, and other impurities.

    The purity of final compounds is often checked by analytical HPLC, with purity levels typically required to be greater than 95%. researchgate.netscispace.com For example, the purity of a DOTA-HE3-ZCAIX:2 conjugate was determined to exceed 98% by analytical RP-HPLC. researchgate.net HPLC is also crucial for purifying the crude product after synthesis. Semipreparative HPLC is frequently used for this purpose, allowing for the isolation of the pure compound. scispace.com The retention time in an HPLC system can also provide information about the relative hydrophilicity of different DOTA complexes. For instance, In(DOTA-AA) was found to have a shorter retention time than Y(DOTA-AA), indicating its greater hydrophilicity. acs.org

    Table 3: Example of HPLC Systems for DOTA Derivative Analysis

    CompoundColumnMobile PhaseDetectionReference
    DOTA-Ph-Al derivativeC-18 reverse phaseEluent A: 10mM ammonium (B1175870) acetate (pH 8), Eluent B: acetonitrile (B52724)UV tandfonline.com
    DOTA-peptide conjugatesC18Gradient of 0.1% TFA in H₂O and 0.1% TFA in CH₃CNUV scispace.com
    [¹⁷⁷Lu]Lu-DOTA-PSMA-617Waters symmetry C18N/AUV/VIS and Radio-detector d-nb.info
    ⁹⁰Y-DOTATATEReversed-phaseIsocraticRadio-detector researchgate.net

    For radiolabeled DOTA derivatives, Radio-Thin Layer Chromatography (Radio-TLC) is a simple, rapid, and effective method for determining radiochemical yield and purity. nih.govnuclmed.gr This technique separates the radiolabeled complex from unchelated radionuclide and other radiochemical impurities based on their different affinities for the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. nih.gov

    The distribution of radioactivity along the TLC plate is measured using a radio-TLC scanner. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify the different species. For example, in the quality control of ¹⁷⁷Lu-DOTATATE, paper chromatography (a similar technique) with 0.1M sodium citrate (B86180) at pH 5 showed that ¹⁷⁷Lu-DOTATATE migrates to an Rf of 0.62–0.70, while free ¹⁷⁷LuCl₃ migrates to an Rf of 1.0. iaea.org Different solvent systems can be used to ensure the separation of all potential impurities. d-nb.info Radio-TLC is a critical quality control step before the administration of a radiopharmaceutical. nih.gov

    Table 4: Radio-TLC Systems for DOTA Radiopharmaceuticals

    RadiopharmaceuticalStationary PhaseMobile PhaseAnalyte RfImpurity Rf (Free Metal)Reference
    ¹⁷⁷Lu-DOTATATEPaper0.1M Sodium Citrate (pH 5)0.62–0.701.0 iaea.org
    ¹⁷⁷Lu-DOTATATEPaperButanol:Acetic Acid:Water (5:2:1)0.60–0.700.08–0.25 iaea.org
    [¹⁷⁷Lu]Lu-PSMA-617ITLC-SG0.1 M Sodium Citrate (pH 5)N/AN/A d-nb.info
    [⁹⁰Y]Y-DOTA-ior egf/r3ITLC-SG10 mM NaOH0 (at origin)0 (at origin) tandfonline.com

    Capillary Electrophoresis

    Capillary electrophoresis (CE) has emerged as a powerful technique for the separation and analysis of DOTA derivatives and their metal complexes. Its high separation efficiency, sensitivity, and low sample consumption make it particularly suitable for studying these systems. researchgate.net CE, especially when coupled with inductively coupled plasma mass spectrometry (CE-ICP-MS), allows for direct speciation measurements, providing valuable information on the formation of metal-ligand complexes. researchgate.netrsc.org

    This hyphenated technique has been successfully employed to study the complexation of various metal ions, such as scandium(III), with DOTA. researchgate.netrsc.org For the Sc(III)-DOTA system, CE-ICP-MS has confirmed the formation of a 1:1 complex and has been used to determine its thermodynamic conditional stability constant. researchgate.netrsc.org The method's ability to separate different species in solution, such as the free metal ion, the ligand, and the complex, is a significant advantage over techniques that may provide misleading results due to quantitative complex formation at certain pH ranges. rsc.org For instance, studies on the Sc(III)-DOTA system have shown that slow complex formation can complicate measurements, necessitating "out-of-cell" titration methods. rsc.org

    Furthermore, CE has been utilized to quantify DOTA-based contrast agents, like Gd-DOTA, in biological matrices such as urine. nih.gov This demonstrates the technique's utility in pharmacokinetic studies, where it can be used to monitor the excretion kinetics of these compounds. nih.gov The development of CE-MS methods has enabled the sensitive and selective quantification of various gadolinium-based contrast agents, including those derived from DOTA. nih.gov

    Table 1: Applications of Capillary Electrophoresis in this compound Analysis

    Analyte/System Technique Key Findings Reference(s)
    Sc(III)-DOTA CE-ICP-MS Confirmed 1:1 complex formation; determined thermodynamic conditional stability constant. researchgate.netrsc.org
    Gd-DOTA CE-MS Quantification in urine samples for pharmacokinetic studies. nih.gov

    Potentiometric and Spectrophotometric Titrations for Solution Equilibrium Studies

    Potentiometric and spectrophotometric titrations are cornerstone techniques for investigating the solution equilibrium of DOTA derivatives, providing crucial data on protonation constants and the thermodynamic stability of their metal complexes.

    Potentiometric titrations are widely used to determine the protonation constants of DOTA ligands and the stability constants of their metal chelates. nih.gov The process involves titrating a ligand solution with a standardized acid or base and monitoring the pH changes. uminho.ptuminho.ptnih.gov These measurements must be conducted under controlled conditions, such as constant ionic strength, as the nature of the background electrolyte can influence the results. nih.gov For instance, metal ions like Na+ can form stable enough complexes with DOTA-based ligands to affect their determined protonation constants. nih.gov The "out-of-cell" or "batch" method is often employed for DOTA-type chelates due to their characteristically slow complexation kinetics, sometimes requiring extended equilibration times. nih.govnih.gov The stability constant of the Gd(DOTASA)]2- complex, for example, was determined using this method and found to be significantly higher than that of [Gd(DOTA)(H2O)]-, likely due to the extra negative charge of the deprotonated ligand. uminho.pt

    Spectrophotometric titrations serve as a complementary method, often used to confirm the stoichiometry of metal-ligand complexes and to determine stability constants, particularly through competitive methods. acs.orgnih.govbenthamopen.com In a competitive titration, a colored metal-indicator complex is titrated with the chelating agent, and the resulting color change is monitored to determine the stability of the new complex. nih.govbenthamopen.com For example, the stability constants of Ho-DOTA(NH2) and Y-DOTA(NH2) complexes were determined using UV-VIS spectrophotometry in a competitive reaction with Arsenazo III. benthamopen.com Spectrophotometric titrations have also been used to confirm the exclusive 1:1 binding stoichiometry of Pb2+ to DOTA. acs.org It is important to note that stability constants determined by potentiometric and spectrophotometric methods can sometimes differ due to variations in experimental conditions. nih.govacs.org

    Table 2: Selected Stability Constants (log K) of Metal-DOTA Derivative Complexes Determined by Titration Methods

    Metal Ion This compound Method log K Reference(s)
    Gd³⁺ DOTASA Potentiometry 27.2 uminho.pt
    Pb²⁺ DOTA Potentiometry, UV-Vis - acs.org
    Ho³⁺ DOTA(NH2) UV-Vis Spectrophotometry 18.0 benthamopen.com
    Y³⁺ DOTA(NH2) UV-Vis Spectrophotometry 17.8 benthamopen.com
    La³⁺ DOTA Potentiometry 22.9 nih.govacs.org
    Lu³⁺ DOTA Potentiometry 25.4 nih.govacs.org
    Am³⁺ DOTA Solvent Extraction - nih.govacs.org
    Cm³⁺ DOTA Solvent Extraction - nih.govacs.org

    Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Analysis

    Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the stereochemistry of chiral DOTA derivatives and their metal complexes. This technique is highly sensitive to the absolute configuration and conformation of molecules, making it invaluable for studying the complex stereoisomeric equilibria that occur in solutions of lanthanide-DOTA complexes. nih.govresearchgate.net

    In the context of DOTA derivatives, CD spectroscopy has been instrumental in understanding the coordination isomers that exist in solution. nih.govpdx.edu For instance, near-infrared (NIR) CD spectroscopy of ytterbium(III) complexes with chiral DOTA derivatives has provided unique insights into the coordination geometry of each isomer in isolation. nih.govpdx.edu Yb(III) is often used as a reference element due to its unique spectroscopic properties, including an intense NIR electronic circular dichroism with a recognizable fine structure. nih.gov

    Studies on chiral Ln-DOTA analogues have shown that the stereoisomeric equilibria in solution significantly modulate their chemical, magnetic, and optical properties. nih.gov For example, in the case of YbDOTMA, two diastereomeric conformations, Λ(δδδδ) and Λ(λλλλ), are in equilibrium in solution, with one being in large excess. researchgate.net The interaction of Ln-DOTA complexes with chiral environments, such as cyclodextrins, can lead to complete stereoselection, as demonstrated by NIR-CD, where only one stereoisomer binds to the host molecule. researchgate.net

    Furthermore, CD spectroscopy has been used to assess the stability of avidin/bis-DOTA complexes by monitoring the change in the dichroic signal with temperature. scispace.com It has also been employed to study the conformation of DOTA derivatives conjugated to peptides, such as octreotide, in micellar systems, confirming the exposure of the peptide on the micelle surface and its predominant conformation. unina.it

    Table 3: Chemical Compounds Mentioned

    Compound Name Abbreviation/Acronym
    1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid DOTA
    (1R,4R,7R,10R)-α,α',α'',α'''-tetramethyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid DOTMA
    1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid DOTA
    2-[4-nitrobenzyl]-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid NB-DOTA
    1,4,7,10-tetraazacyclododecane-1,7-bis(acetic acid) DO2A
    1,4,7-triazacyclononane-1,4,7-triacetic acid NOTA
    Diethylenetriaminepentaacetic acid DTPA
    Gadolinium-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid Gd-DOTA
    Gadolinium-diethylenetriaminepentaacetic acid Gd-DTPA
    Gadolinium-benzyloxymethyl-diethylenetriaminepentaacetic acid Gd-BOPTA
    1,4,7,10-tetraazacyclododecane-1-succinic acid-4,7,10-triacetic acid DOTASA
    10-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid DOTA(NH2)
    S(RRRR)NO2BnDOTMA -
    S(SSSS)NO2BnDOTMA -
    (C18)2-(AhOH)-Lys(DOTA)-(AhOH)2-octreotide OCA-DOTA
    (C18)2-(AhOH)-Lys(DTPAGlu)-(AhOH)2-octreotide OCA-DTPAGlu
    Ytterbium(III) Yb(III)
    Gadolinium(III) Gd(III)
    Lead(II) Pb(II)
    Holmium(III) Ho(III)
    Yttrium(III) Y(III)
    Lanthanum(III) La(III)
    Lutetium(III) Lu(III)
    Americium(III) Am(III)
    Curium(III) Cm(III)
    Scandium(III) Sc(III)
    Sodium Na+

    Computational and Theoretical Investigations of Dota Derivatives

    Quantum Mechanical (QM) Calculations

    Quantum mechanical calculations offer profound insights into the electronic properties, bonding nature, and stability of DOTA complexes. By solving approximations of the Schrödinger equation, these methods can model systems with high accuracy.

    Studies on DOTA complexes with tetravalent actinides (An = Th, U, Np, Pu) have shown that the An-ligand bonding involves significant charge-transfer contributions from the DOTA ligand to the actinide's 6d and 5f orbitals. mdpi.com The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of chemical stability. For instance, in DOTA complexes with alkali metals (Li+, Na+, K+, Rb+), the HOMO-LUMO energy gap was found to decrease down the group, indicating a decrease in the chemical stability of the complexes. research-nexus.netnih.gov

    Analysis of charge density differences reveals the nature of the electronic interactions upon complexation. For complexes like Gd-DOTA and Ac-DOTA, shared regions of accumulated electrons between the metal and oxygen atoms suggest partially covalent interactions. nih.gov In contrast, complexes such as ²²¹Fr-DOTA show a distinct lack of such charge accumulation, indicating predominantly ionic bonding. nih.gov DFT calculations have also been employed to study the electronic structure of DOTA complexes with various other metal ions, including Zr(IV), Hf(IV), and radionuclides like ²²⁵Ac, ²¹³Bi, and ⁶⁸Ga, providing a fundamental understanding of their stability and electronic properties. osti.govkln.ac.lkrsc.org

    The electronic ground states of DOTA complexes, particularly with open-shell metal ions like actinides, can be complex. Multiconfigurational calculations, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are sometimes necessary to accurately describe the electronic structure, especially when multiple electronic states are close in energy. mdpi.com

    To dissect the nature of the chemical bonds between the metal ion and the DOTA ligand, various bonding analysis methods are employed. These techniques partition the interaction energy into physically meaningful components, offering a more granular view of the bonding.

    Energy Decomposition Analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV) has been used to study Ac(III)-DOTA complexes with different axial ligands (H₂O, DMSO, OH⁻, F⁻). researchgate.net This analysis revealed that the bonding to H₂O and DMSO is primarily ionic, whereas the interaction with OH⁻ and F⁻ is significantly covalent. researchgate.netacs.org The total interaction energy (ΔEint) is decomposed into electrostatic interaction (ΔEelstat), Pauli repulsion (ΔEPauli), and orbital interaction (ΔEorb) terms.

    Table 1: Energy Decomposition Analysis for [Ac(DOTA)(L)] Complexes (in kcal/mol)
    Ligand (L)ΔEintΔEPauliΔEelstatΔEorb
    H₂O-27.1439.78-47.54-19.38
    DMSO-34.1557.38-67.63-23.90
    F⁻-66.9266.96-87.16-46.72
    OH⁻-84.6858.85-96.25-47.28

    Data sourced from a study on Ac(III)-DOTA complexes, illustrating the varying contributions to the total interaction energy depending on the axial ligand. researchgate.net

    Natural Bond Orbital (NBO) analysis is another powerful tool that investigates charge transfer and orbital interactions. In DOTA complexes with alkali metals, NBO analysis revealed significant charge transfer from the DOTA ligand to the metal ions. research-nexus.netnih.gov

    Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and bonds based on the topology of the electron density. QTAIM analysis of actinide-DOTA complexes has shown that the bonding is primarily electrostatic, characterized by low electron density and positive Laplacian values at the bond critical points. nih.gov However, delocalization indices (DI), which measure the number of shared electrons, indicate a minor but significant covalent contribution, primarily involving the actinide 6d orbitals. mdpi.comnih.gov This covalent character was found to increase across the actinide series from Th to Pu. mdpi.com

    QM calculations are instrumental in predicting the thermodynamic stability of DOTA complexes. By calculating the Gibbs free energy (ΔG) of complex formation, researchers can compare the relative stabilities of different complexes or isomers.

    For trivalent actinide complexes, DFT calculations predicted that the thermodynamic stability generally increases across the actinide series. nih.goveuropa.eu Similarly, for tetravalent actinides, the stability was found to increase in the order Th < U < Np < Pu. mdpi.com DFT has also been used to estimate the binding energies of DOTA with various radioisotopes, identifying DOTA-Gd, DOTA-Ac, and DOTA-Bi as particularly stable complexes. osti.govresearchgate.net These theoretical predictions are crucial for selecting appropriate chelators for specific metal ions in medical applications. research-nexus.net

    Table 2: Calculated Binding Energies for DOTA-Radionuclide Complexes
    ComplexBinding Energy (eV)
    DOTA-Ac-17.792
    DOTA-Fr-5.784
    DOTA-At-8.872
    DOTA-Bi-13.305
    DOTA-Gd-18.467

    Data from DFT calculations showing the relative stability of different DOTA complexes. osti.gov

    Reactivity can also be assessed using QM descriptors. For instance, Fukui indices, derived from DFT, have been used to predict the most vulnerable sites of the DOTA ligand to radical attack, providing insights into its degradation pathways. rsc.org

    Molecular Dynamics (MD) Simulations and Force Field Development

    While QM methods are powerful, they are computationally expensive and typically limited to static structures or very short timescales. Molecular Dynamics (MD) simulations, based on classical mechanics, allow for the study of the dynamic behavior of DOTA complexes over longer periods, from nanoseconds to microseconds. A critical prerequisite for accurate MD simulations is the development of a reliable force field.

    The development of force fields for lanthanide complexes, including Gd-DOTA, has been a significant area of research. nih.govacs.org Strategies involve either a bonded model, which treats the metal-ligand bonds explicitly, or a non-bonded model. acs.org Parametrization often uses a combination of heuristic approaches and automated tools like MCPB.py, aiming to reproduce experimental structures and dynamic properties. nih.gov Force fields such as GAFF (General Amber Force Field), CGenFF (CHARMM General Force Field), and specialized lipid force fields like Slipids have been adapted and validated for simulating DOTA complexes in various environments. nih.govacs.orgnih.govmdpi.com

    DOTA-metal complexes are conformationally flexible. In solution, they typically exist as an equilibrium between two main diastereomers: the square antiprism (SAP) and the twisted-square antiprism (TSAP). rsc.orgnih.govrsc.org These isomers differ in the relative orientation of the four nitrogen atoms and the four carboxylate oxygen atoms, as well as the conformation of the macrocyclic ring. rsc.org

    MD simulations are extensively used to explore the conformational landscape of these complexes and the dynamic exchange between the SAP and TSAP isomers. rsc.orgrsc.org These simulations, often combined with NMR spectroscopy, have revealed that the interconversion can occur through two main pathways: rotation of the pendant arms or inversion of the macrocycle's chelate rings. rsc.org The calculated energy barriers for these processes help to understand the kinetics of isomerization. For example, in Zr-p-NO₂Bn-DOTA, quantum chemical calculations indicated that the SAP isomer is energetically more favorable than the TSAP conformer. nih.gov The conformational dynamics are crucial as the different isomers can exhibit distinct properties, including water exchange rates, which are important for applications like MRI. nih.govacs.org

    The solvent plays a critical role in the chelation process and the final structure of the DOTA complex. MD simulations with explicit solvent models provide a dynamic picture of how solvent molecules, particularly water, interact with the complex.

    Studies have shown that a water molecule often occupies a ninth coordination site on the metal ion, capping the complex. nih.govrsc.org The interaction and exchange of this coordinated water molecule with the bulk solvent are fundamental to the properties of MRI contrast agents. nih.gov MD simulations have been used to characterize the dynamics of water molecules in the first and outer hydration spheres of [Gd(DOTA)]⁻, calculating properties like water residence times. nih.gov

    The nature of the solvent also affects the thermodynamics and kinetics of complex formation. For example, thermodynamic measurements of Gd(DOTA)⁻ complexation in methanol (B129727) versus an aqueous buffer showed that complexation is endothermic in the buffer but exothermic in methanol, indicating different mechanisms driven by solvent polarity and the chelate effect. researchgate.net The addition of organic co-solvents like ethanol (B145695) or acetonitrile (B52724) to water can significantly accelerate the rate of complex formation. researchgate.netnih.gov This effect is attributed to changes in the protonation state of the ligand and the solvation of the metal ion in the mixed solvent environment. researchgate.netnih.gov The SMD (Solvation Model based on Density) is a continuum solvation model often used in QM calculations to assess thermodynamic stabilities in aqueous solution, providing a way to implicitly account for solvent effects. nih.goveuropa.eu

    Calculation of Kinetic and Thermodynamic Parameters

    Computational chemistry provides powerful tools for calculating the kinetic and thermodynamic parameters that govern the stability and formation of metal complexes with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives. These theoretical investigations are crucial for understanding the fundamental principles of chelation and for the rational design of new chelators with optimized properties.

    Density Functional Theory (DFT) is a primary method used to investigate the structural and electronic properties of these complexes. iaea.org By performing DFT calculations, researchers can estimate key thermodynamic parameters such as binding energies and Gibbs free energies of formation (ΔG°), which indicate the stability of the resulting complex. For example, DFT calculations have been used to determine the binding energies of DOTA with various radionuclides, revealing the relative stability of different metal-chelate pairs. iaea.orgosti.gov One study calculated the binding energies for several DOTA-radionuclide systems, finding that DOTA-Gd, DOTA-Ac, and DOTA-Bi were the most stable structures among the group studied. iaea.org

    The thermodynamic stability of DOTA complexes with trivalent actinides has also been explored, showing an increase in stability across the actinide series. nih.govacs.org These studies often calculate the Gibbs free energy (ΔG°₂₉₈) to quantify stability in aqueous solutions, sometimes using solvation models like the SMD model to account for the solvent effect. nih.govacs.orgresearchgate.net The inclusion of spin-orbit coupling (SOC) in calculations is noted as significant for improving accuracy, especially for heavy radioactive atoms. iaea.orgnih.govrsc.org

    Kinetic parameters, which describe the rates of complex formation and dissociation, can also be investigated computationally. While experimental methods like pH-static titrations provide kinetic data, computational approaches can model the reaction pathways and identify rate-determining steps. researchgate.net For instance, kinetic studies have suggested that the formation of a "metastable" doubly protonated intermediate species, such as M(H₂DOTA)⁺, could be an important part of the reaction pathway. nsf.govosti.gov Understanding these kinetics is vital, as slow complexation rates can be a limitation, while high kinetic inertness is a desired feature for the final complex. d-nb.infolbl.gov

    The following table summarizes computationally derived thermodynamic data for various DOTA-metal complexes from the literature.

    Metal IonComplexCalculated ParameterValueComputational Method
    Gd³⁺[Gd(DOTA)]⁻Binding Energy-18.467 eVDFT with SOC
    Ac³⁺[Ac(DOTA)]⁻Binding Energy-17.792 eVDFT with SOC
    Bi³⁺[Bi(DOTA)]⁻Binding Energy-13.305 eVDFT with SOC
    At³⁺[At(DOTA)]⁻Binding Energy-8.872 eVDFT with SOC
    Fr⁺[Fr(DOTA)]³⁺Binding Energy-5.784 eVDFT with SOC
    La³⁺La(DOTA)⁻Relative ΔG°₂₉₈11.9 kJ/molTPSSh/DZ + SMD(aq)
    Ac³⁺Ac(DOTA)⁻ΔG°₂₉₈-93.9 ± 2.1 kJ/molTPSSh/DZ + SMD(aq)
    Cm³⁺Cm(DOTA)⁻ΔG°₂₉₈-108.3 ± 13.7 kJ/molTPSSh/DZ + SMD(aq)

    Table generated from data in references iaea.orgosti.govnih.gov. Note: Relative ΔG°₂₉₈ for La(DOTA)⁻ is based on an exchange reaction with Lu³⁺. nih.gov

    Chelation Mechanism Modeling and Reaction Pathway Analysis

    The chelation process is not a simple, one-step event. It involves a series of conformational rearrangements of the flexible macrocycle and its pendant arms. rsc.org Kinetic studies suggest a multi-step mechanism, often involving a rapidly formed intermediate species that subsequently rearranges to form the final, stable complex. nsf.govosti.gov This intermediate may involve the metal ion sitting above the tetraaza ring before full encapsulation. osti.gov

    A key aspect of DOTA chelation is the existence of two main diastereoisomers for the coordinated ligand: the square antiprismatic (SAP) and the twisted-square antiprismatic (TSAP) geometries. acs.orgrsc.org The preference for one isomer over the other depends on the ionic radius of the metal ion. nih.govmdpi.com For instance, larger trivalent actinide and lanthanide ions like La³⁺ and Ac³⁺ tend to prefer the TSAP conformation. nih.govacs.orgacs.org The energy difference between these conformers can be calculated using DFT, providing insight into the solution dynamics of these complexes. acs.orgresearchgate.net

    Computational studies, combining methods like NMR with DFT calculations, have been employed to investigate the dynamic interconversion between the SAP and TSAP isomers. rsc.org These studies model the pathways for this conversion, which can occur through either the rotation of the pendant arms or the inversion of the entire cyclen ring. rsc.org The activation parameters for these processes can be determined, revealing that the two mechanisms can occur at different rates. rsc.org

    Furthermore, the role of protonation in the reaction pathway is significant. The reaction can proceed via a proton-assisted pathway, which often dominates at lower pH values. researchgate.net Theoretical models can simulate the involvement of various protonated forms of the DOTA ligand (e.g., H₃DOTA⁻) in the complexation reaction. osti.gov Analysis using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can elucidate the nature of the bonding interactions, showing that the bonding is mainly electrostatic but with significant charge-transfer contributions. researchgate.netmdpi.comresearchgate.net These analyses help in understanding how the ligand bonds to the metal and the nature of the intermediate and final complexes. mdpi.com

    Development of Predictive Models for DOTA Derivative Design and Optimization

    The rational design of novel DOTA derivatives with enhanced properties requires predictive models that can accurately forecast their performance before their synthesis and experimental evaluation. Computational chemistry is instrumental in developing these models, which can significantly shorten the development timeline and reduce costs. mdpi.com

    Predictive models are often built upon data generated from high-throughput computational screening. By using methods like DFT, researchers can calculate key properties for a large set of virtual DOTA derivatives. These properties include thermodynamic stability, kinetic inertness, and structural parameters. iaea.orgnih.gov For example, computational studies have been performed to assess how modifying DOTA with different secondary ligands affects the stability of the resulting mixed-ligand complexes, thereby guiding the design of more stable chelators. kln.ac.lk

    One approach involves creating quantitative structure-activity relationship (QSAR) models. While not extensively detailed in the provided search results for DOTA specifically, QSAR is a well-established method in drug design where statistical models are built to correlate chemical structures with specific properties. researchgate.netresearchgate.net For DOTA derivatives, such models could predict the stability constant (log K) or kinetic inertness based on calculated molecular descriptors. These descriptors, which can be derived from quantum mechanics and molecular dynamics simulations, account for electronic, structural, and dynamic properties of the complexes. mdpi.com

    The development of new force fields for molecular dynamics (MD) simulations is a critical step in building accurate predictive models. nih.govnih.gov A well-parameterized force field allows for long-timescale simulations that can predict dynamic properties, such as the residence time of water molecules coordinated to the metal ion, a key factor in the efficacy of some imaging agents. nih.gov By systematically testing and validating force field parameters against experimental data, researchers can create robust models for in silico screening of new DOTA derivatives. mdpi.comnih.gov These validated computational workflows enable the generation of extensive libraries of molecular descriptors for various radiometal-chelator complexes, which can then be used in predictive modeling and rational drug design. researchgate.net

    The ultimate goal is to create a computational framework that allows a researcher to design a new this compound on a computer, predict its chelation properties for a specific metal ion, and optimize its structure for maximum stability and desired kinetics, all before entering a chemistry lab. researchgate.net

    Application of Machine Learning in this compound Research

    Machine learning (ML), a subset of artificial intelligence (AI), is emerging as a transformative tool in radiopharmaceutical research, with significant potential for the study and design of DOTA derivatives. mdpi.comresearchgate.net AI algorithms can analyze vast and complex datasets, identify patterns, and build predictive models with a speed and accuracy that surpasses traditional methods. igi-global.com

    In the context of DOTA derivatives, ML can be applied in several key areas:

    Predicting Properties: ML models can be trained on datasets of known DOTA derivatives and their experimentally or computationally determined properties. These models can then predict key characteristics such as binding affinities, stability, and pharmacokinetics for novel, untested compounds. igi-global.com This accelerates the discovery process by quickly identifying the most promising candidates from large virtual libraries, reducing the reliance on time-consuming experimental screening. researchgate.netigi-global.com

    Optimizing Molecular Design: AI can be used to optimize the molecular structure of DOTA derivatives for improved targeting and stability. igi-global.com By learning the complex relationships between structure and function, ML algorithms can suggest specific modifications to the DOTA scaffold to enhance its chelation properties for a particular radiometal. mdpi.com

    Analyzing Simulation Data: Molecular dynamics simulations of DOTA complexes generate massive amounts of data. ML techniques can be employed to analyze these complex datasets to identify subtle but important dynamic behaviors, such as conformational changes or interactions with biological molecules, that might otherwise be missed. nih.gov

    Different types of ML models have been explored for these purposes. Algorithms such as Linear Regression (LR), Neural Networks (NN), and Long Short-Term Memory (LSTM) networks have been used to predict outcomes in various complex systems, and similar principles can be applied to chemical systems. diva-portal.orgarxiv.org For example, a neural network could be trained on a dataset of DOTA complexes with their calculated binding energies to create a model that can instantly predict the binding energy for a new derivative. researchgate.net

    The integration of AI into the radiopharmaceutical development pipeline promises to make the design of DOTA-based agents more efficient, precise, and personalized. mdpi.com

    Machine Learning ApplicationML Model Type (Example)Potential Outcome in DOTA Research
    Prediction of Complex StabilityNeural Network (NN), Support Vector Machine (SVM)Rapidly estimate the thermodynamic stability (e.g., binding energy) of a new this compound with a target radiometal.
    Identification of Key Structural FeaturesDecision Tree, Random ForestDetermine which parts of the DOTA molecule are most critical for achieving high kinetic inertness.
    Optimization of Chelator StructureReinforcement Learning (RL), Genetic AlgorithmsPropose novel this compound structures optimized for specific properties like faster chelation kinetics under mild conditions.
    Analysis of Molecular Dynamics TrajectoriesRecurrent Neural Networks (RNN), LSTMIdentify and classify different conformational states and the pathways of interconversion between them from simulation data.

    Table based on the general application of machine learning models described in references mdpi.comigi-global.comresearchgate.netgithub.iomdpi.com.

    Future Perspectives and Emerging Research Avenues for Dota Derivatives

    Design and Synthesis of Next-Generation DOTA-Based Chelators

    The core of future DOTA research lies in the molecular engineering of the chelator itself. The primary goals are to accelerate metal incorporation, enhance complex stability, and introduce novel functionalities that allow the chelator to respond to its environment.

    Enhanced Chelation Kinetics at Ambient Conditions

    A significant drawback of traditional DOTA is the slow rate at which it complexes with metal ions at room temperature, often requiring heat that can damage sensitive biomolecules to which it is attached. d-nb.info To overcome this, scientists are designing more rigid DOTA analogues. For instance, incorporating a chiral cyclohexane (B81311) ring into the DOTA framework can pre-organize the chelator, leading to faster and more efficient radiolabeling with metals like copper-64 at milder temperatures. science.gov Another approach involves modifying the pendant arms of the DOTA molecule. The development of propylene-cross-bridged chelators with hybrid acetate (B1210297)/phosphonate (B1237965) pendant groups (PCB-TE1A1P) has shown promise for rapid and efficient copper-64 labeling at temperatures as low as 60°C. acs.org These advancements are crucial for the development of kit-based radiopharmaceuticals that can be prepared quickly and easily in a clinical setting. mdpi.com

    Improved Thermodynamic Stability and Kinetic Inertness for Challenging Metal Ions

    For a radiopharmaceutical to be safe and effective, the metal ion must be held tightly by the chelator to prevent its release in the body. nih.gov This requires both high thermodynamic stability (a measure of the strength of the metal-ligand bond) and kinetic inertness (a measure of how quickly the metal is released). While DOTA itself forms highly stable complexes, there is always room for improvement, especially for challenging metal ions. d-nb.info Research has shown that modifying the pendant arms, for example by creating monoacetamide (DOTAMA) or monopropionamide (DOTAMAP) derivatives, can result in complexes with kinetic inertness comparable to the parent GdDOTA. researchgate.netrsc.org Furthermore, chelators like AAZTA (6-amino-6-methylperhydro-1,4-diazepine-N,N',N'-triacetic acid) have demonstrated exceptional kinetic inertness for gallium-68, a key PET imaging isotope. nih.gov The development of DOTA-tetraamide derivatives has also shown that even with lower thermodynamic stability, high kinetic inertness can ensure in vivo stability. pdx.edu

    Tailored Cavity Sizes and Donor Set Modifications

    The "one-size-fits-all" approach of the standard DOTA macrocycle is not optimal for all metal ions. The size of the central cavity and the chemical nature of the atoms that bind the metal (the donor set) are critical for achieving the most stable complex. researchgate.net Researchers are actively exploring DOTA analogues with different ring sizes to better accommodate larger or smaller metal ions. For instance, expanding the macrocycle from the 12-membered ring of DOTA to the 14-membered ring of TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) can be advantageous for certain metals. acs.org Additionally, substituting the standard carboxylate donor groups on the pendant arms with other functionalities, such as phosphonates or amides, can fine-tune the electronic properties of the chelator. nih.govrsc.org This allows for the creation of chelators that are highly selective for a specific metal ion, which is crucial for minimizing toxicity and maximizing imaging or therapeutic efficacy. For example, substituting the carboxylate donors of DOTA with amide groups to create TCMC has improved the kinetic inertness of Pb2+ complexes. nih.gov

    Development of Smart Chelators for Responsive Systems

    A particularly exciting frontier in DOTA derivative research is the creation of "smart" chelators that can respond to their biological environment. These chelators are designed to change their properties, such as their magnetic resonance signal or their ability to bind a metal, in response to specific stimuli like pH, the presence of certain metal ions, or enzymes. mriquestions.com For instance, Gd³⁺–DOTA chelates have been developed with appended functionalities that can bind to zinc ions, resulting in a measurable change in relaxivity. nih.gov Other systems have been designed to be pH-sensitive, which could allow for the targeted imaging of the acidic microenvironments characteristic of tumors. mriquestions.comthno.org These responsive systems hold the promise of providing more specific and functional information about biological processes, moving beyond simple anatomical imaging. researchgate.net

    Integration with Novel Biological Targeting Vectors and Platforms

    The ultimate utility of a this compound in medicine depends on its ability to be delivered specifically to a disease site. Therefore, a major focus of current research is the conjugation of these chelators to a variety of molecules that can act as targeting vectors.

    Conjugation to Advanced Nanomedicine Systems

    The synergy between DOTA derivatives and nanotechnology is paving the way for highly sophisticated theranostic platforms. By conjugating DOTA to various nanocarriers, researchers can create systems that offer enhanced drug stability, improved targeting, and the ability to combine diagnostics and therapy. cd-bioparticles.net

    Gold nanoparticles (AuNPs) functionalized with DOTA derivatives are being engineered for targeted radiotherapy. rsc.orgrsc.org For instance, AuNPs with polyethylene (B3416737) glycol (PEG) chains terminated with 2-nitroimidazole (B3424786) (for hypoxia targeting) and Bz-DOTA for chelating Lutetium-177 have been developed. rsc.orgresearchgate.net This design aims to deliver a radiation dose selectively to hypoxic tumors, which are notoriously resistant to treatment. rsc.orgrsc.org In vitro studies with these [¹⁷⁷Lu]Lu-(DOTA)AuNP-PEG-2K-(2-NIM) nanoparticles showed a two-fold greater uptake in hypoxic cells compared to nanoparticles without the targeting nitroimidazole group. rsc.orgresearchgate.net

    Silica-based nanoparticles also represent a versatile platform. Ultrasmall porous silica (B1680970) nanoparticles (UPSN) have been coated with DOTA to chelate the isotopic pair ⁸⁶Y for PET imaging and ⁹⁰Y for radiotherapy. mdpi.com In vivo experiments with ⁸⁶Y-DOTA-UPSN in tumor-bearing mice showed progressive accumulation in the tumor, while the therapeutic counterpart, ⁹⁰Y-DOTA-UPSN, significantly inhibited tumor growth. mdpi.com

    Polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), are being modified for theranostic applications in diseases like rheumatoid arthritis. One study utilized PLGA modified with ¹⁷⁷Lu-DOTA and hyaluronic acid (HA) to encapsulate the drug methotrexate. scienceopen.com These nanoparticles demonstrated strong binding and efficient internalization by inflamed synovial cells. scienceopen.com

    Dendrimers, which are highly branched polymers, serve as another advanced nanocarrier. Polyamidoamine (PAMAM) dendrimers have been used to create target-specific MRI contrast agents by conjugating them with folic acid (for targeting folate receptors on cancer cells) and DOTA for chelating Gadolinium (Gd). dovepress.comresearchgate.net Furthermore, DOTA derivatives like BCN-DOTA are being explored for their potential in gene therapy, where their stable structure allows for the precise delivery of therapeutic nucleic acids to target cells. cd-bioparticles.net

    Table 1: Examples of DOTA Derivatives Conjugated to Nanomedicine Systems

    Nanocarrier System This compound/Chelated Ion Application Key Finding Citation(s)
    Gold Nanoparticles (AuNPs) [¹⁷⁷Lu]Lu-(DOTA)AuNP-PEG-2K-(2-NIM) Hypoxia-targeted radiotherapy PEGylation reduced RES uptake while retaining tumor uptake; 2-fold higher uptake in hypoxic cells. rsc.orgrsc.orgresearchgate.net
    Ultrasmall Porous Silica Nanoparticles (UPSN) ⁸⁶Y-DOTA-UPSN / ⁹⁰Y-DOTA-UPSN Theranostics (PET/Radiotherapy) Demonstrated time-progressive tumor accumulation and significant inhibition of tumor growth. mdpi.com
    PLGA Nanoparticles ¹⁷⁷Lu-DOTA-HA-PLGA(MTX) Targeted therapy for rheumatoid arthritis Strong binding and efficient internalization by inflamed synovial cells. scienceopen.com
    PAMAM Dendrimers Gd(III)-DOTA-G5-Folic Acid Targeted MRI contrast agent Generated significant signal enhancement in tumors overexpressing the folate receptor. dovepress.comresearchgate.net
    BCN-DOTA Systems BCN-DOTA Drug delivery, Gene therapy Can be conjugated with nucleic acids for targeted gene delivery. cd-bioparticles.net

    Exploration of New Research Applications

    Beyond established clinical uses, DOTA derivatives are being applied to novel areas of research, from emerging imaging modalities to fundamental radiochemistry and material science.

    Development of Agents for Novel Preclinical Imaging Modalities

    DOTA-chelated radionuclides are proving instrumental in the development of next-generation preclinical imaging techniques.

    Cerenkov Luminescence Imaging (CLI) is an optical imaging modality that detects the faint light (Cerenkov radiation) emitted by charged particles, such as beta particles from radionuclides, traveling through tissue. nih.govutwente.nl This technique offers a low-cost way to visualize the distribution of certain radiopharmaceuticals. nih.govsnmjournals.org Researchers have successfully demonstrated CLI using DOTA-based agents. For example, ⁹⁰Y-DOTA-AR, a gastrin-releasing peptide receptor (GRPr) antagonist, was used to visualize tumors and kidneys in mice, and a positive correlation was found between the CLI signal and the radioactivity concentration measured by traditional methods. nih.govsnmjournals.org This suggests CLI can be used for radiation dose calculations. snmjournals.org More recently, CLI has been used to detect the Cerenkov emissions from the daughter products of Actinium-225 in ²²⁵Ac-DOTA-c(RGDyK), enabling in vivo visualization of tumor localization. thno.org

    Applications in Radiochemical Separations and Fundamental Radiochemistry

    The distinct physico-chemical properties of metal-DOTA complexes are being exploited for sophisticated radiochemical separation techniques that are often impossible with conventional chemistry. researchgate.netd-nb.info These applications leverage the differences in stability and formation kinetics of DOTA complexes with various metal ions. researchgate.net

    This has enabled three remarkable types of separations:

    Separation of chemically similar elements : DOTA-based chromatography can separate adjacent lanthanides, such as Lutetium-177 from its irradiated Ytterbium-176 target material. d-nb.infogoogle.com This is a significant challenge due to the chemical similarity of lanthanides. google.com

    Separation of isotopes of the same element : The subtle differences in how isotopes of a single element interact within the DOTA cage can be used to achieve their separation. researchgate.netd-nb.info

    Separation of nuclear isomers : In an even more refined application, DOTA can be used to separate different nuclear energy states (isomers) of the same isotope. researchgate.netd-nb.info

    These capabilities underscore the importance of DOTA not just in radiopharmaceuticals, but as a powerful tool in fundamental radiochemistry for producing high-purity radionuclides. researchgate.net

    Use in Material Science and Sensor Development

    DOTA derivatives are being integrated into advanced materials to create responsive sensors for biological and chemical analytes. These sensors often work by detecting a change in their environment, which triggers a measurable signal.

    A notable example is the development of redox-sensitive MRI sensors using Europium(III)-DOTA-tetraamide complexes. nih.gov These paramagnetic chemical exchange saturation transfer (PARACEST) agents are designed with a redox-active group attached to the DOTA scaffold. In its oxidized state, the complex is "silent" in terms of its CEST signal. nih.gov Upon reduction, a conformational change occurs that "turns on" the signal, allowing for non-invasive imaging of the local redox potential in tissues. nih.gov

    Another approach uses the copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reaction to create reaction-based sensors. mdpi.com In this design, an alkyne-functionalized Lanthanide-DOTA complex is coupled to a fluorescent antenna in the presence of copper(I). The irreversible click reaction creates a highly luminescent product, acting as a 'turn-on' sensor that can specifically detect ligand-bound copper(I). mdpi.com

    Addressing Current Synthetic and Chelation Challenges

    Despite its widespread use, DOTA is not a universally perfect chelator, and researchers are actively working to overcome its limitations. snmjournals.org Key challenges include slow complex formation kinetics, often requiring heating to high temperatures (e.g., 80-100 °C). google.comlbl.govpublish.csiro.au This can damage or denature sensitive biological targeting vectors like antibodies. lbl.govpublish.csiro.au Furthermore, while DOTA is excellent for many trivalent radiometals, its stability can be suboptimal for larger metal ions, such as the promising alpha-emitter Actinium-225 (²²⁵Ac). snmjournals.org

    To address these issues, several strategies are being pursued:

    Development of Novel Chelators : New macrocyclic and acyclic chelators are being designed to offer improved performance. For ²²⁵Ac, chelators like macropa, py4pa, and CHXoctapa have shown promise, providing high radiolabeling yields under mild conditions (room temperature) and at low chelate concentrations. snmjournals.orgpublish.csiro.au For copper radionuclides, sulfur-rich macrocycles have been developed that show outstanding selectivity for Cu²⁺ over other biologically relevant metal ions like Zn²⁺ and Ni²⁺. mdpi.comunipd.it

    Optimization of Labeling Conditions : Research has shown that modifying the reaction solvent can dramatically improve labeling efficiency. For example, adding ethanol (B145695) to the aqueous reaction mixture for labeling DOTATOC with ⁶⁸Ga or ⁴⁴Sc significantly enhances radiochemical yields, even at lower temperatures and with smaller amounts of the peptide precursor. nih.gov This simple adjustment could facilitate more efficient clinical production of DOTA-based radiopharmaceuticals. nih.gov

    Advancements in High-Throughput Screening and Combinatorial Chemistry for DOTA Derivatives

    The discovery and optimization of new DOTA-based agents are being accelerated by modern screening technologies. High-throughput screening (HTS) platforms, which use automated systems to test large libraries of compounds, are being adapted for DOTA-related peptides. creative-peptides.com

    To facilitate this, analytical methods are being refined. For example, the dissociation-enhanced lanthanide fluoroimmunoassay (DELFIA) has been optimized for use with highly stable DOTA-lanthanide complexes. nih.gov This modification allows for the sensitive and radioactivity-free screening of DOTA-ligand libraries in a high-throughput format. nih.gov

    Furthermore, more efficient preclinical screening models are being adopted. The chicken chorioallantoic membrane (CAM) model, for instance, provides a time- and cost-effective method for the in vivo screening of new DOTA-based radioconstructs. researchgate.net This model aligns with the "3Rs" principles (Replacement, Reduction, Refinement) of animal research and allows for faster preliminary data collection on ligand performance. researchgate.net These advancements are crucial for streamlining the development pipeline, from initial discovery to preclinical validation of the next generation of DOTA derivatives.

    Q & A

    Q. What computational tools are effective for modeling the chelation dynamics of DOTA derivatives with lanthanides?

    • Methodological Answer : Density Functional Theory (DFT) simulations predict metal-ligand bond strengths and coordination geometries. Molecular dynamics (MD) simulations assess solvation effects. cites case studies where computational results guided the synthesis of thermodynamically stable DOTA-lanthanide complexes for diagnostic applications .

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